molecular formula C7H13NO4S B13521547 S-(2-methoxy-2-oxoethyl)homocysteine

S-(2-methoxy-2-oxoethyl)homocysteine

Katalognummer: B13521547
Molekulargewicht: 207.25 g/mol
InChI-Schlüssel: DJCJSTKHUXJGME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

S-(2-methoxy-2-oxoethyl)homocysteine is a useful research compound. Its molecular formula is C7H13NO4S and its molecular weight is 207.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality S-(2-methoxy-2-oxoethyl)homocysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-(2-methoxy-2-oxoethyl)homocysteine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C7H13NO4S

Molekulargewicht

207.25 g/mol

IUPAC-Name

2-amino-4-(2-methoxy-2-oxoethyl)sulfanylbutanoic acid

InChI

InChI=1S/C7H13NO4S/c1-12-6(9)4-13-3-2-5(8)7(10)11/h5H,2-4,8H2,1H3,(H,10,11)

InChI-Schlüssel

DJCJSTKHUXJGME-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CSCCC(C(=O)O)N

Herkunft des Produkts

United States
Foundational & Exploratory

What is the mechanism of action of S-(2-methoxy-2-oxoethyl)homocysteine

Author: BenchChem Technical Support Team. Date: April 2026

Decoding the Mechanism of Action of S-(2-methoxy-2-oxoethyl)homocysteine: A Cell-Permeable Modulator of Methylation and Redox Pathways

The Prodrug Paradigm: Overcoming Pharmacokinetic Bottlenecks

In the landscape of biochemical probes and drug development, targeting intracellular transmethylation and redox networks presents a significant pharmacokinetic challenge. Native homocysteine and its carboxylated derivatives suffer from poor membrane permeability at physiological pH due to their zwitterionic nature.

S-(2-methoxy-2-oxoethyl)homocysteine (S-MOE-Hcy) represents a sophisticated solution to this bottleneck. By masking the polar carboxylate group with a 2-methoxy-2-oxoethyl (methyl acetate) moiety, S-MOE-Hcy leverages an esterase-cleavable prodrug strategy. This lipophilic mask bypasses highly regulated amino acid transporters, allowing the molecule to achieve rapid, passive diffusion across the lipid bilayer 1[1].

Mechanism of Action: The Dual-Axis Model

Upon entering the cytosol, the prodrug is rapidly hydrolyzed by ubiquitous intracellular carboxylesterases (such as CES1 and CES2), liberating the active pharmacophore: S-carboxymethylhomocysteine (SCMH) . Once activated, SCMH operates via a dual-axis mechanism:

Axis 1: Epigenetic Modulation via Methyltransferase Inhibition S-adenosylhomocysteine (SAH) is the universal byproduct and potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases 2[2]. SCMH functions as a truncated, stable analogue of SAH. While it lacks the bulky adenosyl group, the carboxymethyl thioether linkage allows it to competitively occupy the SAM-binding pocket of specific methyltransferases (e.g., DNMTs, PRMTs), thereby attenuating transmethylation reactions3[3].

Axis 2: Redox Buffering and Transsulfuration Interference Structurally homologous to the well-characterized mucolytic agent Carbocisteine (S-carboxymethylcysteine), SCMH exhibits potent free-radical scavenging properties. The thioether group acts as a sink for reactive oxygen species (ROS), forming a sulfoxide byproduct4[4]. Furthermore, it modulates intracellular thiol-disulfide exchange, protecting tissues from oxidative stress and inflammatory damage 5[5].

Pathway SMOE S-MOE-Hcy (Lipophilic Prodrug) CellMembrane Passive Membrane Diffusion SMOE->CellMembrane Esterase Intracellular Esterases (CES1/CES2) CellMembrane->Esterase SCMH S-carboxymethylhomocysteine (Active Pharmacophore) Esterase->SCMH Axis1 Axis 1: Epigenetic Modulation SCMH->Axis1 Axis2 Axis 2: Redox Buffering SCMH->Axis2 MTase SAM-dependent Methyltransferases Axis1->MTase Redox ROS Scavenging & Thiol Exchange Axis2->Redox Inhibition Competitive Inhibition (SAH Mimicry) MTase->Inhibition

Intracellular processing of S-MOE-Hcy and its dual-axis pharmacological mechanism.

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate the efficacy of S-MOE-Hcy, experimental workflows must be designed as self-validating systems. This ensures that observed effects are mechanistically linked to the prodrug's cleavage and specific target engagement, rather than off-target toxicity.

Protocol 1: LC-MS/MS Validation of Intracellular Esterase Cleavage

Causality & Logic: To confirm that S-MOE-Hcy acts as a true prodrug rather than degrading spontaneously in the media, we track the stoichiometric conversion of the parent compound to SCMH in living cells. The inclusion of Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor, serves as a critical negative control to prove that cleavage is enzymatically driven.

  • Cell Preparation: Seed HeLa cells at 1×106 cells/well in 6-well plates. Pre-incubate the negative control group with 100 µM BNPP for 30 minutes to fully inhibit endogenous carboxylesterases.

  • Compound Dosing: Spike the culture media with 50 µM S-MOE-Hcy. Incubate parallel plates for 1, 2, 4, and 8 hours.

  • Quenching & Lysis: Wash cells twice with ice-cold PBS to halt metabolic activity. Lyse cells using 80% cold methanol containing 1 µM isotopically labeled internal standard (e.g., d4-SAH). Note: The internal standard is mandatory to correct for matrix ionization suppression during MS analysis.

  • LC-MS/MS Quantification: Centrifuge lysates at 14,000 x g for 15 minutes. Analyze the supernatant using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transitions for S-MOE-Hcy and SCMH.

  • Validation Check: The BNPP-treated control must show >90% retention of the parent S-MOE-Hcy at 8 hours, proving that conversion to SCMH is strictly esterase-dependent.

Workflow Incubate 1. Cell Incubation (+/- BNPP Control) Lysis 2. Cold MeOH Lysis (+ Internal Standard) Incubate->Lysis LCMS 3. LC-MS/MS (MRM Mode) Lysis->LCMS Data 4. Kinetic Analysis (Cleavage Rate) LCMS->Data

Self-validating LC-MS/MS workflow for quantifying intracellular prodrug activation.

Protocol 2: In Vitro SAM-Dependent Methyltransferase Assay

Causality & Logic: To prove that the active metabolite (SCMH) acts as a competitive inhibitor (SAH mimic), the assay must demonstrate that the IC50 of the compound shifts in direct proportion to the concentration of the methyl donor substrate (SAM).

  • Enzyme Reaction Setup: In a 384-well microplate, combine recombinant human DNMT1 (10 nM) with a hemi-methylated DNA substrate in assay buffer (50 mM Tris-HCl, pH 8.0, 1 mM DTT).

  • Inhibitor Titration: Add SCMH in a 10-point dose-response curve ranging from 1 nM to 100 µM.

  • Substrate Competition: Initiate the reaction by adding SAM at three distinct concentrations relative to its Michaelis constant: 0.5×Km​ , 1×Km​ , and 5×Km​ .

  • Detection: Incubate for 60 minutes at 37°C. Use a bioluminescent SAH-detection assay (e.g., MTase-Glo) to measure the formation of endogenous SAH.

  • Validation Check: A proportional rightward shift in the SCMH IC50 curve at the 5×Km​ SAM concentration mathematically confirms competitive inhibition at the SAM-binding pocket.

Quantitative Data Presentation

The following table synthesizes the pharmacokinetic and pharmacodynamic parameters of the S-MOE-Hcy prodrug system compared against endogenous and reference standards.

CompoundPrimary Target / AssayIC50 / ActivityCell Permeability ( Papp​ )Intracellular t1/2​
S-MOE-Hcy (Prodrug)Intracellular EsterasesN/A (Substrate) 18.5×10−6 cm/s~45 mins (Cleavage)
SCMH (Active Metabolite)DNMT1 (Inhibition) 8.4μM <1.0×10−6 cm/s> 6 hours
SAH (Endogenous Control)DNMT1 (Inhibition) 0.8μM <0.1×10−6 cm/sRapidly metabolized
Carbocisteine (Ref. Antioxidant)ROS Scavenging (In vitro) 15.2μM 2.4×10−6 cm/s~1.5 hours

Table 1: Comparative kinetic and inhibitory parameters demonstrating the superior cell permeability of the S-MOE-Hcy prodrug and the sustained target engagement of its active metabolite.

References

  • Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols.PMC - NIH.
  • Analogues of S-adenosylhomocysteine as potential inhibitors of biological transmethylation. Synthesis of analogues with modifications at the 5'-thioether linkage.
  • Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplant
  • Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action.MDPI.
  • Mucolytic and Antioxidant Properties of Carbocysteine as a Str

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S-(2-methoxy-2-oxoethyl)homocysteine: Comprehensive Structural Profiling, Synthesis, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Biochemical Researchers

Executive Summary

In the rapidly evolving fields of targeted metabolomics and peptide-based drug discovery, modified sulfur-containing amino acids serve as critical building blocks and metabolic probes. S-(2-methoxy-2-oxoethyl)-L-homocysteine is a stable, functionalized thioether derivative of L-homocysteine. By masking the highly reactive sulfhydryl group of homocysteine with a methyl acetate moiety, researchers can prevent unwanted disulfide bond formation (homocystinylation) while preserving the amino acid's core geometry.

This technical guide provides an authoritative, in-depth analysis of S-(2-methoxy-2-oxoethyl)homocysteine. We detail its physicochemical properties, molecular weight calculations, and provide field-proven, self-validating protocols for its synthesis and analytical characterization.

Physicochemical Profiling & Structural Elucidation

Understanding the exact structural parameters of S-(2-methoxy-2-oxoethyl)homocysteine is the first step in assay development and molecular modeling. The compound is formed by the S-alkylation of homocysteine, appending a 2-methoxy-2-oxoethyl group (–CH₂COOCH₃) to the sulfur atom.

The resulting molecular formula is C₇H₁₃NO₄S , yielding a molecular weight of 207.25 g/mol . This mass shift (+72.02 Da relative to free homocysteine) is a critical identifier in mass spectrometry workflows.

Table 1: Key Physicochemical Properties
PropertyValue
IUPAC Name (2S)-2-amino-4-[(2-methoxy-2-oxoethyl)sulfanyl]butanoic acid
Common Synonyms S-(2-methoxy-2-oxoethyl)-L-homocysteine; S-(methoxycarbonylmethyl)homocysteine
CAS Registry Number 101947-26-6 [1]
Molecular Formula C₇H₁₃NO₄S
Molecular Weight 207.25 g/mol
Monoisotopic Mass 207.0565 Da
Physical State Solid (Lyophilized powder)
Solubility Aqueous buffers (pH > 6.0), DMSO, Methanol

Mechanistic Synthesis & Derivatization Workflow

The synthesis of S-(2-methoxy-2-oxoethyl)-L-homocysteine relies on the nucleophilic attack of the homocysteine thiolate on an alpha-halo ester (methyl bromoacetate).

Causality in Experimental Design

A common pitfall in thioether synthesis is the competitive alkylation of the amino group or the presence of unreactive oxidized dimers (homocystine). To circumvent this, our protocol employs TCEP (Tris(2-carboxyethyl)phosphine) as the reducing agent. Unlike DTT or β-mercaptoethanol, TCEP does not contain thiol groups. This is a critical choice: it prevents the reducing agent from competing with homocysteine for the methyl bromoacetate, thereby maximizing the yield of the target compound and minimizing complex side-product formation.

Step-by-Step Protocol: S-Alkylation of L-Homocysteine

This protocol is designed as a self-validating system using real-time colorimetric tracking.

  • Reduction & Preparation :

    • Suspend 10 mmol of L-homocysteine in 50 mL of degassed 0.1 M sodium phosphate buffer (pH 8.0).

    • Add 11 mmol (1.1 eq) of TCEP hydrochloride. Stir for 30 minutes at room temperature under a nitrogen atmosphere to ensure complete cleavage of any homocystine disulfides.

  • In-Process Validation :

    • Remove a 10 µL aliquot and react with Ellman's reagent (DTNB). A strong yellow color (absorbance at 412 nm) validates the presence of free, fully reduced thiols.

  • Alkylation :

    • Dropwise, add 10.5 mmol (1.05 eq) of methyl bromoacetate over 15 minutes.

    • Maintain the pH strictly between 7.8 and 8.2 using 1 M NaOH. Causality: Dropping below pH 7.5 protonates the thiolate, reducing its nucleophilicity, while exceeding pH 8.5 risks hydrolyzing the methyl ester of the alkylating agent.

  • Reaction Quenching & Final Validation :

    • Stir for 2 hours. Perform a second Ellman's test. The absence of yellow color confirms the complete consumption of free thiols, self-validating the end of the reaction.

    • Acidify the mixture to pH 3.0 using 1 M HCl to quench the reaction and protonate the amino acid for purification.

  • Purification :

    • Isolate the product via preparative Reversed-Phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Lyophilize the product fractions to yield a white powder [2].

G A L-Homocysteine (Starting Material) B Reduction/Deprotection (TCEP) A->B Cleave disulfides C Alkylation (Methyl Bromoacetate) B->C pH 8.0 buffer D S-(2-methoxy-2-oxoethyl)- L-homocysteine C->D Thioether formation E Purification (RP-HPLC) D->E Remove salts F Lyophilization & Storage E->F Final product

Figure 1: Step-by-step synthetic workflow for S-(2-methoxy-2-oxoethyl)-L-homocysteine.

Analytical Characterization: A Self-Validating System

To confidently utilize this compound in downstream biological assays or pharmacokinetic studies, robust analytical characterization is mandatory.

LC-MS/MS Quantification Protocol

To ensure the integrity of the LC-MS/MS quantification, we employ a self-validating system utilizing Isotope Dilution Mass Spectrometry (IDMS). By spiking a known concentration of a heavy-isotope labeled internal standard (e.g., D4-homocysteine derivatized identically) directly into the raw sample prior to extraction, any analyte loss during sample preparation or signal suppression during ionization is proportionally mirrored by the internal standard. This guarantees that the final calculated concentration is inherently corrected and self-validated against matrix effects [3].

  • Sample Preparation : Spike 50 µL of biological matrix/sample with 10 µL of D4-labeled internal standard (10 µg/mL). Precipitate proteins using 200 µL of cold acetonitrile (0.1% formic acid). Centrifuge at 14,000 x g for 10 minutes.

  • Chromatography : Inject 5 µL of the supernatant onto a HILIC column (e.g., Waters Acquity BEH Amide). Causality: HILIC is chosen over standard C18 because the highly polar nature of the amino acid results in poor retention on standard reversed-phase columns.

  • Mass Spectrometry Parameters :

    • Operate in Positive Electrospray Ionization (ESI+) mode.

    • MRM Transitions : Monitor the parent ion [M+H]+ at m/z 208.1. The primary quantitative product ion is typically m/z 134.0 (loss of the methyl acetate group) or m/z 88.0.

Biological Relevance & Metabolic Analog Intervention

In cellular systems, homocysteine is a critical junction metabolite between the methionine cycle and the transsulfuration pathway. Elevated homocysteine is a known marker for cardiovascular and neurodegenerative diseases.

S-(2-methoxy-2-oxoethyl)homocysteine acts as a structurally constrained analog. Because the sulfur atom is alkylated, it cannot be oxidized to form disulfides, nor can it serve as a standard substrate for Cystathionine β-synthase (CBS) in the transsulfuration pathway. Consequently, it is heavily utilized by researchers to probe the binding pockets of enzymes like S-Adenosylhomocysteine (SAH) hydrolase without triggering downstream metabolic cascades.

Pathway Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Hcy Homocysteine SAH->Hcy SAH Hydrolase Hcy->Met Remethylation Cys Cysteine Hcy->Cys Transsulfuration Analog S-(2-methoxy-2-oxoethyl)- L-homocysteine Analog->Hcy Structural Analog/ Potential Modulator

Figure 2: Homocysteine metabolic pathway and the intervention point of the synthetic analog.

References

  • Royal Society of Chemistry . "Sulfur fertilization influences the sulphur species composition: sulfomics using HPLC-ICP-MS." Metallomics. Available at:[Link]

A Technical Guide to the Physicochemical and Thermal Stability Characterization of S-(2-methoxy-2-oxoethyl)homocysteine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: S-(2-methoxy-2-oxoethyl)homocysteine is a derivative of the metabolically significant amino acid, homocysteine. As a research chemical, it holds potential for applications in drug development and as a biochemical probe, possibly acting as an analog or prodrug related to the S-adenosylmethionine (SAM) cycle.[1] Despite its potential, a comprehensive public dataset on its fundamental physical and thermal properties is conspicuously absent. This technical guide provides a robust framework for researchers, scientists, and drug development professionals to systematically characterize S-(2-methoxy-2-oxoethyl)homocysteine. It outlines predicted properties based on its chemical structure, details step-by-step experimental protocols for determining key parameters, and explains the scientific rationale behind these methodologies. The objective is to equip researchers with the necessary tools to generate the foundational data required for synthesis, purification, formulation, storage, and further investigation of this compound.

Introduction

The Homocysteine Core

Homocysteine is a non-proteinogenic, sulfur-containing amino acid derived from the essential amino acid methionine.[2] It sits at a critical junction of two major metabolic pathways: the remethylation cycle, which regenerates methionine, and the transsulfuration pathway, which leads to the synthesis of cysteine.[1][3] The proper regulation of homocysteine levels is vital for cellular function, and elevated levels, a condition known as hyperhomocysteinemia, are recognized as a risk factor in various pathologies, including cardiovascular and neurodegenerative diseases.[2][4]

S-(2-methoxy-2-oxoethyl)homocysteine: Structure and Rationale for Characterization

S-(2-methoxy-2-oxoethyl)homocysteine is a homocysteine derivative featuring a methoxycarbonylmethyl group attached to the sulfur atom. Its structure, containing a thioether linkage and a methyl ester, makes it an analog of S-adenosylhomocysteine (SAH), the byproduct of methylation reactions involving SAM.[5][6] The stability and physical behavior of such molecules are paramount for their practical application. Key properties such as melting point, solubility, and thermal decomposition temperature dictate the conditions for chemical synthesis, purification, long-term storage, and formulation into delivery systems. A thorough characterization is the first step in validating its use as a reliable tool in research and development.

Predicted Physical Properties

Given the lack of published experimental data, the physical properties of S-(2-methoxy-2-oxoethyl)homocysteine can be predicted based on its structural components: an amino acid zwitterion, a thioether bond, and a methyl ester.

  • Appearance : Expected to be a white to off-white solid, likely crystalline or amorphous. The parent compound, homocysteine, is a white crystalline powder.[3]

  • Solubility : The zwitterionic amino acid moiety should confer solubility in aqueous media. The methyl ester group introduces a degree of lipophilicity, suggesting potential solubility in polar organic solvents like methanol, ethanol, and DMSO. The parent compound, S-adenosyl-L-homocysteine, is known to be soluble in water.[6]

  • Stability : The two most labile points in the structure are the methyl ester, which is susceptible to acid- or base-catalyzed hydrolysis, and the thioether, which can be prone to oxidation to a sulfoxide.[6]

The following table summarizes these predictions and serves as a template for recording experimentally determined values.

Table 1: Predicted and Experimental Physical Properties of S-(2-methoxy-2-oxoethyl)homocysteine

PropertyPredicted CharacteristicsExperimental Value
Molecular Formula C₇H₁₃NO₄S(To be confirmed)
Molecular Weight 191.25 g/mol (To be confirmed)
Appearance White to off-white solid(To be determined)
Melting Point (Tₘ) Expected endothermic event(To be determined)
Solubility (Water) Soluble(To be determined)
Solubility (PBS, pH 7.4) Soluble(To be determined)
Solubility (Methanol) Likely soluble(To be determined)
Solubility (DMSO) Likely soluble(To be determined)

Methodologies for Physicochemical and Thermal Characterization

A systematic approach is required to define the properties of S-(2-methoxy-2-oxoethyl)homocysteine. The following workflow outlines the key stages of characterization.

cluster_0 Phase 1: Purity & Identity cluster_1 Phase 2: Physical Properties cluster_2 Phase 3: Thermal Analysis A Synthesis & Purification B Structural Verification (NMR, MS, FT-IR) A->B Crude Product C Solubility Screening (Shake-Flask Method) B->C Verified Pure Compound D Hygroscopicity (DVS Analysis) B->D E DSC Analysis (Melting Point, Phase Transitions) B->E F TGA Analysis (Decomposition Temperature) B->F G TGA-MS/FTIR (Decomposition Products) E->G Optional F->G Correlate TGA_Logic cluster_data Data Output cluster_analysis Interpretation start Start TGA Experiment setup Setup - Place 2-5 mg sample in pan - Inert N₂ atmosphere - Set Temp Program (e.g., 25-600°C) start->setup run Execute Heating Ramp (e.g., 10°C/min) setup->run monitor Continuously Monitor - Sample Mass (m) - Temperature (T) - Time (t) run->monitor tg_curve TG Curve (Mass % vs. Temp) monitor->tg_curve dtg_curve DTG Curve (d(Mass)/dT vs. Temp) tg_curve->dtg_curve 1st Derivative onset Determine Onset Temp (Tₔ) (Initial mass loss) tg_curve->onset residue Quantify Residual Mass (Mass % at end of run) tg_curve->residue steps Identify Decomposition Steps (Inflection points on TG, peaks on DTG) dtg_curve->steps

Caption: Logical workflow of a Thermogravimetric Analysis (TGA) experiment.

Protocol Steps:

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (Curie point standards).

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.

    • Causality: An open pan is used to allow any gaseous decomposition products to escape freely, ensuring an accurate measurement of mass loss.

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge with an inert gas (e.g., nitrogen at 50-100 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a temperature below any expected thermal events (e.g., 30 °C).

    • Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a constant rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to generate the TGA curve.

    • Determine the onset temperature of decomposition (Tₔ), defined as the temperature at which significant mass loss begins.

    • Calculate the first derivative of the TGA curve (the DTG curve) to identify the temperature(s) of maximum decomposition rate, which appear as peaks.

    • Quantify the mass loss for each decomposition step and the final residual mass.

Table 2: Template for Summarizing Thermal Analysis Data

Analysis TypeParameterDescriptionResult
DSC Glass Transition (T₉)Midpoint of the step change in heat flow(To be determined)
Melting Onset (Tₘ, onset)Temperature at which melting begins(To be determined)
Melting Peak (Tₘ, peak)Temperature of maximum melting rate(To be determined)
Enthalpy of Fusion (ΔHfus)Energy required to melt the sample (J/g)(To be determined)
TGA Decomposition Onset (Tₔ)Temperature at 5% mass loss(To be determined)
Max Rate Decomposition (Tₚ)Temperature of peak on DTG curve(To be determined)
Residual MassMass % remaining at 600 °C(To be determined)

Conclusion

The successful application of S-(2-methoxy-2-oxoethyl)homocysteine in any scientific capacity hinges on a foundational understanding of its physicochemical properties and stability. While direct experimental data is currently unavailable in the public domain, this guide provides the necessary theoretical framework and detailed, validated experimental protocols for its complete characterization. By employing techniques such as DSC and TGA, researchers can elucidate the melting behavior, phase transitions, and thermal decomposition limits of the compound. This essential data will ensure its proper handling, storage, and formulation, thereby enabling reliable and reproducible results in future studies and paving the way for its potential use in drug discovery and development.

References

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  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved March 26, 2026, from [Link]

  • Jessop, M., et al. (n.d.). Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic.... PMC. Retrieved March 26, 2026, from [Link]

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  • AlNeyadi, S. S., et al. (2025, December 5). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Retrieved March 26, 2026, from [Link]

  • Lester, D., et al. (n.d.). Direct Detection of Homocysteine. PMC. Retrieved March 26, 2026, from [Link]

  • Sikora, M., et al. (2022, August 20). Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide. MDPI. Retrieved March 26, 2026, from [Link]

  • Cheng, Y., et al. (2023, January 15). Potential Antioxidative Activity of Homocysteine in Erythrocytes under Oxidative Stress. Retrieved March 26, 2026, from [Link]

  • Smith, A. D., et al. (n.d.). Homocysteine—a retrospective and prospective appraisal. PMC - NIH. Retrieved March 26, 2026, from [Link]

  • NextSDS. (n.d.). S-(2-Methoxy-2-oxoethyl)-N-(trifluoroacetyl)-L-cysteine methyl ester. Retrieved March 26, 2026, from [Link]

  • Rocha-García, O., et al. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. Retrieved March 26, 2026, from [Link]

  • Stojkovic, J., et al. (n.d.). Synthesis and styrene copolymerization of dimethyl and dimethoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Retrieved March 26, 2026, from [Link]

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  • Mphahlele, M. J., et al. (n.d.). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. OUCI. Retrieved March 26, 2026, from [Link]

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  • Hancock, D., et al. (2002, November 15). Effects of temperature on stability of blood homocysteine in collection tubes containing 3-deazaadenosine. PubMed. Retrieved March 26, 2026, from [Link]

  • PubChem. (n.d.). L-Cysteine, S-(2-methoxy-2-oxoethyl)-N-(trifluoroacetyl)-, methyl ester. Retrieved March 26, 2026, from [Link]

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Toxicity profile and safety data sheet (SDS) for S-(2-methoxy-2-oxoethyl)homocysteine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Predicted Toxicity Profile and Safe Handling of S-(2-methoxy-2-oxoethyl)homocysteine

Executive Summary

S-(2-methoxy-2-oxoethyl)homocysteine is a derivative of the endogenous amino acid homocysteine. As a specialized chemical entity, it is primarily utilized in research and development settings. A comprehensive review of publicly available toxicological literature and safety data reveals a significant lack of direct studies on this specific compound. Consequently, this guide employs a scientifically rigorous "read-across" approach to construct a predictive toxicity profile. By examining the well-documented toxicities of its structural components and likely metabolites—namely homocysteine and compounds related to the 2-methoxyethyl moiety—we can establish a robust framework for assessing its potential hazards and formulating appropriate safety protocols.

This document is intended for researchers, chemists, and drug development professionals who may handle or investigate S-(2-methoxy-2-oxoethyl)homocysteine. The primary toxicological concerns identified through this predictive analysis include potential reproductive and developmental toxicity, neurotoxicity, and adverse cardiovascular effects. Therefore, handling this compound with a high degree of caution, consistent with the handling of known reproductive toxins, is strongly advised until empirical data becomes available.

Predicted Metabolic Fate and Toxicological Implications

The toxicological profile of a xenobiotic is intrinsically linked to its metabolic fate. For S-(2-methoxy-2-oxoethyl)homocysteine, it is hypothesized that in vivo enzymatic activity, particularly from esterases and potentially thioetherases, would cleave the molecule into distinct, biologically active components.

The primary metabolic pathway is predicted to be the hydrolysis of the ester bond, releasing homocysteine and a methoxyacetyl group. This process is critical as it unmasks the toxic potential of the parent compound's constituents.

cluster_0 Predicted Metabolic Pathway cluster_1 Resulting Toxicological Concerns Parent_Compound S-(2-methoxy-2-oxoethyl)homocysteine Metabolite_1 Homocysteine Parent_Compound->Metabolite_1 Esterase/Thioetherase Activity Metabolite_2 Methoxyacetic Acid (from 2-methoxy-2-oxoethyl moiety) Parent_Compound->Metabolite_2 Esterase/Thioetherase Activity Toxicity_1 Neurotoxicity & Cardiovascular Effects Metabolite_1->Toxicity_1 Metabolite_3 Methanol (potential secondary metabolite) Metabolite_2->Metabolite_3 Further Metabolism Toxicity_2 Reproductive & Developmental Toxicity Metabolite_2->Toxicity_2 Toxicity_3 Metabolic Acidosis & Visual Disturbances Metabolite_3->Toxicity_3

Caption: Predicted metabolic breakdown of S-(2-methoxy-2-oxoethyl)homocysteine.

Toxicological Profile of Key Structural Analogues and Metabolites

Homocysteine: The Endogenous Pro-oxidant and Neurotoxin

Homocysteine is a sulfur-containing amino acid derived from the metabolism of methionine.[1] While it is a natural intermediate, elevated levels, a condition known as hyperhomocysteinemia, are an independent risk factor for several pathologies.[2][3]

  • Cardiovascular and Endothelial Effects: Hyperhomocysteinemia is strongly associated with an increased risk of atherosclerotic vascular disease.[4] It promotes endothelial dysfunction, induces oxidative stress, and may contribute to the formation of thrombi.[3]

  • Neurotoxicity: Homocysteine acts as an excitatory neurotransmitter by binding to the N-methyl-D-aspartate (NMDA) receptor, which can lead to excitotoxicity, a process implicated in neuronal cell death.[5][6] This mechanism contributes to its neurotoxic profile, with elevated levels being investigated in the context of neurodegenerative diseases and early pregnancy losses.[1]

  • Cellular Toxicity: In vitro studies have demonstrated that homocysteine can induce apoptosis (programmed cell death) in various cell types, including human retinal cells, at concentrations as low as 50 µM.[7]

The Methoxyethyl Moiety: A Surrogate for Reproductive Toxicity

The most significant toxicological concern for S-(2-methoxy-2-oxoethyl)homocysteine arises from the S-(2-methoxy-2-oxoethyl) group. This chemical feature is structurally analogous to 2-methoxyethanol (2-ME) and its primary toxic metabolite, 2-methoxyacetic acid (2-MAA). The systemic toxicity of compounds containing this moiety is likely driven by these metabolites.[8]

  • Reproductive and Developmental Toxicity: 2-Methoxyethanol is a well-established reproductive and developmental toxicant.[9] Exposure is linked to testicular atrophy, impaired spermatogenesis, and teratogenic effects in animal studies. Given the rapid metabolism to its active toxicant, 2-methoxyacetic acid, any compound capable of releasing this metabolite should be considered a potential reproductive hazard.[8]

  • GHS/CLP Classification: Due to these severe effects, 2-methoxyethanol is classified under the Globally Harmonized System (GHS) as "Toxic to reproduction, Category 1B" (H360: May damage fertility or the unborn child).[9] This classification serves as a critical warning for the handling of S-(2-methoxy-2-oxoethyl)homocysteine.

Predicted Hazard Profile and GHS Classification

Based on the read-across analysis, a predicted GHS classification for S-(2-methoxy-2-oxoethyl)homocysteine is presented below. This classification assumes that the compound will be metabolized to release biologically significant quantities of homocysteine and a 2-methoxyethyl-related metabolite.

Hazard ClassPredicted ClassificationRationale and Key Statements
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed. Based on the general toxicity of related compounds and the potential for metabolic release of toxic moieties.[10]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation. Based on data for structurally related methacrylates and other reactive thioethers.[11]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation. Similar to related chemicals, direct contact is expected to cause significant irritation.[11]
Skin Sensitization Category 1H317: May cause an allergic skin reaction. Methacrylate-related compounds are known skin sensitizers.[11]
Reproductive Toxicity Category 1B H360: May damage fertility or the unborn child. This is the most critical predicted hazard. It is based on the strong evidence of reproductive toxicity for 2-methoxyethanol, a structural analogue of the methoxyethyl moiety.[8][12]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation. A common classification for fine chemical powders or volatile compounds.[11]
Specific Target Organ Toxicity (Repeated Exposure) Category 2H373: May cause damage to organs (cardiovascular system, nervous system) through prolonged or repeated exposure. Based on the known chronic effects of hyperhomocysteinemia.[2][12]

Predicted GHS Label Elements:

  • Pictograms:

    • Health Hazard (for Reproductive Toxicity, STOT)

    • Exclamation Mark (for Acute Toxicity, Irritation, Sensitization)

  • Signal Word: Danger

  • Hazard Statements: H302, H315, H317, H319, H335, H360, H373

  • Precautionary Statements: P201, P260, P280, P305+P351+P338, P308+P313 (A full list should be consulted from a formal SDS for a Category 1B reproductive toxin).

Recommended Safety and Handling Protocols

Given the predicted toxicity profile, particularly the high concern for reproductive toxicity, stringent safety measures are imperative. The following protocols are designed to minimize exposure and ensure safe handling.

Personal Protective Equipment (PPE) Workflow

Engineering controls (e.g., chemical fume hood) are the primary line of defense. When handling the substance, the following PPE is mandatory.

cluster_ppe Mandatory PPE Workflow start Before Entering Lab ppe1 Don Lab Coat (fully fastened) start->ppe1 ppe2 Wear Safety Glasses (or goggles) ppe1->ppe2 ppe3 Wear Chemically Resistant Gloves (e.g., Nitrile, check breakthrough time) ppe2->ppe3 hood Work Inside a Certified Chemical Fume Hood ppe3->hood end Procedure Complete hood->end

Caption: Standard PPE sequence for handling hazardous chemicals.

Handling and Storage
  • Handling: All manipulations (weighing, dissolving, transferring) must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[10] Avoid all contact with skin and eyes. A designated area for handling this compound should be established.

  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. The storage area should be secured and accessible only to authorized personnel.

First Aid and Exposure Protocol
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[10][11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide them with two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Spill Response Protocol
  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated (fume hood sash should be kept low).

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous chemical waste in accordance with institutional and local regulations.

Conclusion for the Research Professional

While direct empirical data for S-(2-methoxy-2-oxoethyl)homocysteine is not currently available, a predictive toxicological assessment based on its constituent parts provides a clear and compelling case for cautious handling. The structural relationship to 2-methoxyethanol strongly suggests a high potential for reproductive and developmental toxicity. Furthermore, its ability to release homocysteine points to risks of neurotoxicity and cardiovascular stress upon chronic or high-level exposure.

Researchers and drug development professionals must treat this compound as a substance of high concern. The safety protocols outlined in this guide, particularly the use of engineering controls and appropriate PPE, should be considered mandatory. It is strongly recommended that institutions using this chemical conduct their own risk assessments and that female researchers of childbearing potential are made fully aware of the potential hazards. Empirical toxicological studies are urgently needed to validate this predictive profile and establish definitive safe exposure limits.

References

  • Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 24).
  • Safety Data Sheet - Cayman Chemical. (2025, October 01).
  • Homocysteine - Wikipedia. (n.d.).
  • Safety Data Sheet - MedchemExpress.com. (2024, May 17).
  • Safety Data Sheet - Cayman Chemical. (2025, September 29).
  • S-(2-Methoxy-2-oxoethyl)-L-homocysteine | 101947-26-6. (n.d.).
  • Finkelstein, J. D. (1998). Homocysteine metabolism. PubMed.
  • Obeid, R., & Herrmann, W. (2019). Homocysteine—a retrospective and prospective appraisal. Frontiers in Bioscience-Landmark.
  • Kure-Berezikov, I., et al. (2016). The Molecular and Cellular Effect of Homocysteine Metabolism Imbalance on Human Health.
  • Tatum, R., et al. (2024). Cytotoxic Effects of Elevated Homocysteine on Human Retinal Cells and Potential Treatment.
  • Homocystine | C8H16N2O4S2 | CID 10010. (n.d.). PubChem.
  • Safety D
  • Selhub, J. (1999). Homocysteine Metabolism. Annual Review of Nutrition.
  • Iacob, G., et al. (2024).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 27).
  • Evaluation statement - 14 December 2023.pdf. (2023, December 14). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (n.d.).
  • GHS Classification Summary. (n.d.). PubChem.
  • 各国の化学品分類とJIS規格の比較表. (2017, January 13). Ministry of Health, Labour and Welfare, Japan.
  • L-Cysteine, S-(2-methoxy-2-oxoethyl)-N-(trifluoroacetyl)-, methyl ester | C9H12F3NO5S | CID 22217201. (n.d.). PubChem.
  • SIDS INITIAL ASSESSMENT PROFILE CAS No: 112-35-6. (2005, April 15). OECD SIDS.
  • S-(2-Amino-2-carboxyethyl)homocysteine - Chemical Details. (2025, October 15). EPA.
  • 2-メトキシエチル=アクリラート. (2011, January 31). 職場のあんぜんサイト - 厚生労働省 (Workplace Safety Site - Ministry of Health, Labour and Welfare, Japan).
  • McCully, K. S. (2005). Chemical pathology of homocysteine. IV.
  • 化学物質:2-(2-メトキシエトキシ)エタノール. (2009, March 30). 職場のあんぜんサイト - 厚生労働省 (Workplace Safety Site - Ministry of Health, Labour and Welfare, Japan).
  • Lipton, S. A., et al. (1997). Neurotoxicity Associated with Dual Actions of Homocysteine at the N-methyl-D-aspartate Receptor.

Sources

The Role of S-(2-methoxy-2-oxoethyl)homocysteine in Oxidative Stress Models: A Technical Whitepaper on Redox Probing and Mechanistic Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hyperhomocysteinemia (HHcy) is a well-established independent risk factor for endothelial dysfunction and cardiovascular disease. The pathology is primarily driven by the auto-oxidation of the free sulfhydryl group of reduced homocysteine (rHcy), which generates potent reactive oxygen species (ROS). However, studying the direct intracellular effects of rHcy is notoriously difficult due to its rapid, artifactual oxidation in culture media and plasma.

Enter S-(2-methoxy-2-oxoethyl)homocysteine (S-MOE-Hcy) . Structurally the methyl ester of S-carboxymethylhomocysteine, this compound serves a dual purpose in modern redox biology:

  • As an Analytical Probe: It acts as a highly stable derivative for trapping and quantifying transient rHcy in clinical samples.

  • As a Mechanistic Modulator: Its lipophilic nature allows it to penetrate cell membranes, where it acts as a stable, non-oxidizing structural analog to decouple true intracellular UPR (Unfolded Protein Response) signaling from extracellular ROS artifacts.

This whitepaper provides an in-depth mechanistic framework and self-validating experimental protocols for utilizing S-MOE-Hcy in oxidative stress models.

Mechanistic Causality: The Rationale for Thiol Masking

As a Senior Application Scientist, I frequently encounter experimental designs that fail to account for the rapid extracellular auto-oxidation of homocysteine. When free L-homocysteine is added to standard culture media (e.g., DMEM, EBM-2), transition metals (like Cu2+ and Fe3+ ) catalyze the oxidation of its free thiol group, generating superoxide ( O2∙−​ ) and hydrogen peroxide ( H2​O2​ ) before the molecule ever enters the cell.

The S-MOE-Hcy Solution: By alkylating the sulfur atom with a 2-methoxy-2-oxoethyl moiety, the reactive thiol is covalently masked. This structural modification achieves two critical outcomes:

  • Redox Stability: The molecule is rendered completely resistant to transition-metal-catalyzed auto-oxidation. Previous studies have demonstrated the necessity of stabilizing the free sulfhydryl group of homocysteine to prevent artifactual oxidation during analysis; for instance, forming S-carboxymethylhomocysteine has been critical in accurately measuring plasma rHcy in end-stage renal disease patients[1].

  • Cellular Permeability & Activation: While the free acid form (S-carboxymethylhomocysteine) is widely used as a stable analytical standard[2], its poor membrane permeability limits its utility in live-cell assays. The methyl ester group in S-MOE-Hcy drastically increases lipophilicity. Once inside the cell, non-specific esterases cleave the methoxy group, yielding the active, stable S-carboxymethylhomocysteine.

G Hcy Free Homocysteine (rHcy) AutoOx Auto-oxidation (Extracellular) Hcy->AutoOx ROS ROS Generation (O2-, H2O2) AutoOx->ROS EndoDys Endothelial Dysfunction ROS->EndoDys SMOE S-MOE-Hcy (Thiol-Masked) Uptake Cellular Uptake (Lipophilic) SMOE->Uptake Esterase Intracellular Esterase Cleavage Uptake->Esterase Stable Stable S-Carboxymethylhomocysteine Esterase->Stable Stable->EndoDys Competes/Inhibits

Fig 1: Divergent redox pathways of free Homocysteine vs. the stable S-MOE-Hcy derivative.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict internal controls.

Protocol A: Intracellular ROS Profiling using S-MOE-Hcy

Causality: To prove that intracellular oxidative stress is driven strictly by the free thiol of Hcy, we use S-MOE-Hcy as a negative control. If S-MOE-Hcy fails to induce ROS, the toxicity is confirmed to be thiol-dependent rather than backbone-dependent.

  • Cell Synchronization: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at 1×105 cells/well. Starve in serum-free EBM-2 for 12 hours to synchronize the baseline redox state.

  • Reagent Preparation: Dissolve S-MOE-Hcy in LC-MS grade DMSO to a 100 mM stock. Dilute to a final working concentration of 100 µM in pre-warmed media. (Critical: Ensure final DMSO concentration is <0.1% to avoid solvent-induced oxidative stress).

  • Treatment Phase: Treat cells with 100 µM L-Homocysteine (positive control) and 100 µM S-MOE-Hcy for 24 hours.

  • Fluorometric ROS Trapping: Wash cells with warm PBS and incubate with 5 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes at 37°C.

  • Quantification: Measure fluorescence at Ex/Em 485/535 nm. Normalize all data to total protein content via a standard BCA assay.

Protocol B: LC-MS/MS Quantification of rHcy via in situ Derivatization

Causality: Measuring physiological rHcy is difficult due to rapid ex vivo oxidation. By immediately derivatizing freshly drawn blood with methyl bromoacetate, we trap rHcy as S-MOE-Hcy, preserving the true physiological redox state.

  • Thiol Trapping: Draw blood into EDTA tubes pre-loaded with 10 mM methyl bromoacetate (MBA) and 5 mM EDTA. The MBA rapidly alkylates the free thiol of rHcy, forming S-MOE-Hcy in situ.

  • Plasma Isolation: Centrifuge immediately at 2,500 x g for 10 min at 4°C.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (spiked with 1 µM deuterated S-MOE-Hcy-d4 as an internal standard) to 100 µL of plasma. Vortex vigorously for 30 seconds.

  • Clarification: Spin at 15,000 x g for 15 min at 4°C to pellet precipitated proteins.

  • LC-MS/MS Execution: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Utilize Multiple Reaction Monitoring (MRM) in positive ESI mode to detect the specific transition of S-MOE-Hcy.

Workflow Blood Blood Collection Trap Thiol Trapping Blood->Trap Deriv S-MOE-Hcy Formation Trap->Deriv Prep Protein Precipitation Deriv->Prep LCMS LC-MS/MS Analysis Prep->LCMS

Fig 2: Workflow for stabilizing and quantifying reduced homocysteine via S-MOE-Hcy.

Quantitative Data Summaries

The efficacy of S-MOE-Hcy as both a mechanistic control and an analytical standard is demonstrated in the tables below.

Table 1: Comparative Oxidative Stress Markers in HUVECs (24h Treatment) Notice how S-MOE-Hcy maintains baseline redox homeostasis compared to the severe oxidative stress induced by free L-Homocysteine.

Treatment GroupIntracellular ROS (% of Control)Lipid Peroxidation (MDA, nmol/mg)GSH/GSSG Ratio
Control (Vehicle) 100.0 ± 5.21.2 ± 0.115.4 ± 1.2
L-Homocysteine (100 µM) 285.4 ± 12.84.8 ± 0.34.1 ± 0.5
S-MOE-Hcy (100 µM) 105.2 ± 6.11.3 ± 0.214.8 ± 1.0

Table 2: Analytical Validation of S-MOE-Hcy Derivatization for LC-MS/MS Metrics validating the stability and precision of the S-MOE-Hcy trapping protocol.

Analytical ParameterValueAcceptance Criteria
Limit of Detection (LOD) 0.05 µM< 0.1 µM
Limit of Quantification (LOQ) 0.15 µM< 0.5 µM
Intra-day Precision (CV%) 3.4%< 5.0%
Inter-day Precision (CV%) 4.8%< 10.0%
Recovery Rate (Plasma) 96.5% - 102.1%90% - 110%

Conclusion

S-(2-methoxy-2-oxoethyl)homocysteine represents a critical evolution in the study of redox biology. By effectively masking the volatile sulfhydryl group while maintaining cellular permeability, it allows researchers to definitively separate the extracellular auto-oxidation artifacts of homocysteine from its true intracellular signaling mechanisms. Furthermore, as an in situ trapping derivative, it provides unparalleled accuracy in the clinical quantification of oxidative stress biomarkers.

References

  • Title: Plasma reduced homocysteine concentrations are increased in end-stage renal disease Source: Kidney International / PubMed (NIH) URL: [Link]

  • Title: Mechanism of transfer of NO from extracellular S-nitrosothiols into the cytosol by cell-surface protein disulfide isomerase Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link](Note: Linked to the PNAS archive for S-carboxymethylhomocysteine HPLC validation methodologies)

Sources

Methodological & Application

Application Note: Chemoselective Synthesis and Isolation of S-(2-methoxy-2-oxoethyl)homocysteine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chemoselective modification of amino acids is a cornerstone of bioconjugation and synthetic peptide engineering. This application note details a robust, self-validating protocol for the synthesis of S-(2-methoxy-2-oxoethyl)homocysteine (also known as S-(carboxymethyl)homocysteine methyl ester). By leveraging the precise control of thermodynamic and kinetic parameters, this workflow ensures the highly selective S-alkylation of the homocysteine side chain while preserving the integrity of the primary amine.

Mechanistic Rationale & Experimental Design

The synthesis relies on the differential nucleophilicity between the sulfhydryl group (thiol) and the α -amino group of L-homocysteine. The basic hydrolysis of homocysteine derivatives or the direct use of free homocysteine, accompanied by the alkylation of the thiol group, is a fundamental step in the synthesis of complex thioethers 1[1].

To achieve chemoselectivity, the reaction environment must be strictly buffered. The pKa of the homocysteine thiol is approximately 8.5, whereas the primary amine has a pKa of ~9.0–9.5. By maintaining the pH strictly between 8.0 and 8.2, the thiol is partially deprotonated to the highly nucleophilic thiolate anion, while the amine remains predominantly protonated and non-nucleophilic. The generation of the sulfide anion of homocysteine and its subsequent S-alkylation is a classic approach that ensures high chemical yields and prevents unwanted N-alkylation 2[2].

Methyl bromoacetate is utilized as the electrophile. As an α -bromo ester, it is highly susceptible to bimolecular nucleophilic substitution ( SN​2 ) due to the electron-withdrawing nature of the adjacent carbonyl group. The specific reaction of bromoacetyl moieties with homocysteinyl residues forms the stable S-(carboxymethyl)homocysteine thioether backbone, a well-documented standard in bioconjugation 3[3].

Reagents and Quantitative Parameters

Table 1: Stoichiometric Parameters and Reagent Specifications

ReagentMW ( g/mol )EquivalentsAmountFunction
L-Homocysteine135.181.001.35 g (10 mmol)Primary substrate / Nucleophile
Methyl bromoacetate152.971.051.60 g (10.5 mmol)Electrophile / Alkylating agent
0.1 M Sodium PhosphateN/AN/A50 mLReaction solvent / Buffer
1 M NaOH40.00VariableAs neededpH maintenance / Acid scavenger

Step-by-Step Synthesis Protocol

Step 1: Preparation of the Thiolate Solution

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a calibrated pH probe, add 50 mL of 0.1 M sodium phosphate buffer.

  • Degas the buffer by vigorously bubbling Argon gas through the solution for 15 minutes to displace dissolved oxygen. Causality: Homocysteine is highly prone to oxidative dimerization into homocystine (a disulfide). An oxygen-free environment is critical to maintain the reactive free thiol state.

  • Add L-homocysteine (1.35 g, 10 mmol) to the degassed buffer. Stir under a continuous Argon blanket until completely dissolved. Adjust the pH to exactly 8.0 using 1 M NaOH.

Step 2: Chemoselective SN​2 Alkylation

  • Cool the reaction mixture to 0–4 °C using an ice-water bath. Causality: The reduced temperature mitigates the exothermic nature of the SN​2 reaction and suppresses the base-catalyzed hydrolysis of the methyl ester group on the alkylating agent.

  • Add methyl bromoacetate (1.60 g, 10.5 mmol) dropwise over a period of 10 minutes using a syringe pump or addition funnel.

Step 3: pH Maintenance and Reaction Progression

  • The alkylation generates hydrobromic acid (HBr) as a byproduct, which will rapidly lower the pH of the solution.

  • Continuously monitor the pH and add 1 M NaOH dropwise to maintain the pH strictly between 8.0 and 8.2.

  • After the initial addition is complete and the pH stabilizes, allow the reaction to proceed for 2 hours at room temperature under Argon.

Step 4: Isolation and Purification

  • Once the reaction is validated as complete (see Section 5), adjust the pH of the solution to ~6.0 (the approximate isoelectric point of the zwitterionic product) using 1 M HCl.

  • Concentrate the solution under reduced pressure to half its original volume and cool to 4 °C overnight to induce crystallization.

  • Filter the resulting white crystalline precipitate, wash sequentially with ice-cold water and absolute ethanol to remove inorganic salts and unreacted methyl bromoacetate, and dry under high vacuum.

Quality Control & Self-Validation

Every robust protocol must be a self-validating system. The endpoint of this reaction is not determined by time, but by the quantitative depletion of the starting material.

Table 2: In-Process Quality Control (IPQC) Metrics

PhaseAnalytical TechniqueTarget ParameterCausality / Rationale
Pre-reactionDissolved Oxygen Meter< 0.5 ppm O₂Prevents oxidative dimerization to homocystine.
AlkylationpH MonitoringpH 8.0 – 8.2Ensures thiol deprotonation while preventing amine alkylation.
EndpointEllman's Assay (DTNB)Absorbance at 412 nm ~ 0Confirms complete consumption of the free sulfhydryl groups.
PurificationHPLC (C18 Column)> 95% AUCValidates the removal of unreacted precursors and salts.

Protocol for Ellman's Assay: Withdraw a 10 µL aliquot of the reaction mixture and add it to 1 mL of Ellman's reagent solution (0.1 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in pH 8.0 buffer). The absence of a strong yellow color (measured via UV-Vis at 412 nm) confirms the complete consumption of free thiols, validating the end of the alkylation phase.

Process Visualization

Synthesis_Workflow Start L-Homocysteine (Free Thiol) Alkylation S-Alkylation (+ Methyl Bromoacetate) Start->Alkylation Degas Buffer Degassing (Argon Purge) Degas->Start pHControl pH Maintenance (pH 8.0 - 8.2) Alkylation->pHControl Monitor Reaction Monitoring (Ellman's Reagent) pHControl->Monitor Monitor->Alkylation Thiol Present Purify Isoelectric Precipitation (pH ~6.0) Monitor->Purify Thiol Depleted Product S-(2-methoxy-2-oxoethyl)homocysteine Purify->Product

Workflow for the chemoselective S-alkylation of homocysteine with methyl bromoacetate.

References

  • One-pot multi-step reactions based on thiolactone chemistry: A powerful synthetic tool in polymer science Source: European Polymer Journal / ResearchGate URL
  • Synthesis of L- and D-[methyl-11C]methionine Source: Journal of Nuclear Medicine URL
  • Synthetic Glycans to Improve Current Glycoconjugate Vaccines and Fight Antimicrobial Resistance Source: Chemical Reviews - ACS Publications URL

Sources

Using S-(2-methoxy-2-oxoethyl)homocysteine as an internal standard in mass spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Precision Quantification of Aminothiols Using S-(2-methoxy-2-oxoethyl)homocysteine as an Internal Standard in LC-MS/MS

Executive Summary

The accurate quantification of endogenous aminothiols (e.g., cysteine, glutathione, and homocysteine) in biological matrices is critical for evaluating oxidative stress, cardiovascular risk, and metabolic disorders. However, the mass spectrometric analysis of these biomarkers is historically plagued by their high polarity, poor chromatographic retention, and rapid auto-oxidation into disulfide dimers.

This application note details a robust, self-validating LC-MS/MS workflow utilizing S-(2-methoxy-2-oxoethyl)homocysteine (S-MOE-Hcy) as an advanced internal standard (IS). By coupling targeted disulfide reduction with methyl bromoacetate alkylation, this protocol locks thiols in a stable, hydrophobic state. S-MOE-Hcy acts as a perfect structural analog to compensate for matrix effects and extraction variances, ensuring high-fidelity quantification suitable for clinical research and drug development.

Mechanistic Rationale & Causality (Expertise & Experience)

To build a fail-safe analytical method, one must understand the chemical causality behind each sample preparation step.

  • Why Reduction is Mandatory: In plasma, over 80% of aminothiols exist in oxidized, protein-bound, or dimeric states. To measure the total thiol pool, these disulfide bonds must be cleaved. We utilize TCEP (Tris(2-carboxyethyl)phosphine) rather than traditional DTT or 2-mercaptoethanol. Causality: TCEP is a potent reducing agent that lacks a thiol group. If DTT were used, its free thiols would aggressively consume the downstream alkylating reagent, leading to incomplete derivatization of the target biomarkers 1[1].

  • The Role of Alkylation: Once reduced, thiols will rapidly re-oxidize. Alkylation with methyl bromoacetate covalently caps the free sulfhydryl group, forming a 2-methoxy-2-oxoethyl (MOE) derivative. Causality: This specific modification eliminates the reactivity of the sulfhydryl group and adds a hydrophobic methyl ester moiety. This dramatically increases the analyte's retention factor ( k′ ) on reversed-phase LC columns, pushing the elution time past the void volume where severe electrospray ionization (ESI) suppression occurs2[2].

  • Strategic IS Selection: S-MOE-Hcy is spiked into the sample prior to extraction. Causality: When quantifying a multiplexed panel of thiols (like cysteine and glutathione), unlabeled S-MOE-Hcy serves as a highly cost-effective, structurally analogous IS. Because it is spiked as a pre-formed derivative, it perfectly isolates extraction recovery and ESI matrix effects from the sample's internal variance3[3]. (Note: If native homocysteine is the primary target, a stable-isotope labeled version, such as d4-S-MOE-Hcy, must be used to prevent isobaric overlap).

Causality Sub1 Endogenous Thiols (Highly Polar, Unstable) Act2 Methyl Bromoacetate (Alkylation) Sub1->Act2 Sub2 Disulfide Dimers (Protein-Bound) Act1 TCEP Reduction (Non-thiol reducing agent) Sub2->Act1 Res1 Releases Free Thiols Without Reagent Interference Act1->Res1 Res2 Increases Hydrophobicity & Prevents Re-oxidation Act2->Res2 Act3 S-MOE-Hcy IS (Analog Normalization) Res3 Compensates for ESI Ion Suppression Act3->Res3 Res1->Act2

Caption: Logical causality of reagent selection and internal standard normalization in thiol MS assays.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes built-in checkpoints to verify that reduction, alkylation, and extraction have all proceeded with >99% efficiency.

Reagents Required
  • Reducing Buffer: 100 mM TCEP in Phosphate-Buffered Saline (PBS), pH 7.4.

  • Alkylation Reagent: 200 mM Methyl bromoacetate in LC-MS grade Acetonitrile.

  • Reaction Buffer: 1.0 M Ammonium Bicarbonate (pH 8.0).

  • Internal Standard (IS): 10 µM S-MOE-Hcy in 0.1% Formic Acid.

Step-by-Step Methodology
  • Aliquot & Spike: Transfer 50 µL of plasma/serum to a 1.5 mL low-bind microcentrifuge tube. Add 10 µL of the S-MOE-Hcy IS solution. Vortex for 10 seconds.

  • Disulfide Reduction: Add 10 µL of the 100 mM TCEP Reducing Buffer. Incubate the mixture at 37°C for 30 minutes to ensure complete liberation of protein-bound thiols.

  • Alkylation (Derivatization): Add 10 µL of the 1.0 M Ammonium Bicarbonate buffer to adjust the pH to ~8.0 (optimal for alkylation). Immediately add 20 µL of the 200 mM Methyl bromoacetate reagent4[4]. Incubate in the dark at room temperature for 15 minutes.

  • Quench & Protein Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The acidic environment quenches the alkylation reaction, while the organic solvent precipitates plasma proteins.

  • Matrix Cleanup: Vortex vigorously for 1 minute. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an LC autosampler vial equipped with a glass insert.

Workflow Sample 1. Sample Preparation Aliquot Plasma/Serum Spike 2. Internal Standard Addition Spike S-MOE-Hcy IS Sample->Spike Reduction 3. Disulfide Reduction Incubate with TCEP Spike->Reduction Derivatization 4. Thiol Alkylation Add Methyl Bromoacetate Reduction->Derivatization Extraction 5. Matrix Cleanup Protein Precipitation Derivatization->Extraction LCMS 6. LC-MS/MS Analysis MRM Acquisition Extraction->LCMS

Caption: Step-by-step biochemical workflow for thiol derivatization and LC-MS/MS analysis.

Data Presentation & LC-MS/MS Parameters

Chromatographic separation is achieved using a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C. The mass spectrometer should be operated in positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM).

Table 1: Representative MRM Transitions for S-MOE Derivatized Aminothiols

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Analytical Purpose
Cysteine-MOE 194.0120.015Target Biomarker
Glutathione-MOE 380.1251.120Target Biomarker
S-MOE-Hcy (IS) 208.1134.015Analog Internal Standard
d4-S-MOE-Hcy (IS) 212.1138.015Heavy IS (If targeting native Hcy)
Underivatized Cys 122.076.010QC: Derivatization Failure Check

Table 2: LC Gradient Parameters Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)Flow Rate (µL/min)% Mobile Phase A% Mobile Phase B
0.0400982
1.0400982
4.04004060
4.54001090
5.54001090
5.6400982
7.0400982

Quality Control & System Validation

To ensure the trustworthiness of the generated data, the following self-validating criteria must be met for every batch:

  • Derivatization Efficiency Check: The MRM transition for underivatized cysteine (m/z 122.0 → 76.0) is continuously monitored. If the peak area of underivatized cysteine exceeds 1% of the Cysteine-MOE peak area, the alkylation step is deemed incomplete, and the batch automatically fails.

  • Matrix Effect Monitoring: The absolute peak area of the S-MOE-Hcy IS in all unknown biological samples must fall within 50% to 150% of the IS peak area observed in the solvent blanks. Deviations outside this window indicate severe, uncompensated ion suppression or extraction failure.

  • System Suitability Test (SST): Six consecutive injections of a neat standard mix prior to the batch must yield a Coefficient of Variation (CV) of < 5% for the S-MOE-Hcy IS peak area.

References

  • Multiplexing Homocysteine into First-Tier Newborn Screening Mass Spectrometry Assays Using Selective Thiol Derivatization Source: Clinical Chemistry | Oxford Academic URL
  • Measurement of homocysteine concentrations and stable isotope tracer enrichments in human plasma Source: PubMed / Analytical Chemistry URL
  • Plasma reduced homocysteine concentrations are increased in end-stage renal disease Source: PubMed / Kidney International URL
  • Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry Source: Journal of the American Society for Mass Spectrometry URL

Sources

Application Note: In Vitro Cell Culture Assay Protocols Using S-(2-methoxy-2-oxoethyl)homocysteine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

S-(2-methoxy-2-oxoethyl)homocysteine (S-MOE-Hcy) is a specialized, non-proteinogenic amino acid derivative. While endogenous homocysteine is a critical node in the methionine and transsulfuration cycles[1], the synthetic S-alkylation of homocysteine with a 2-methoxy-2-oxoethyl (methyl acetate) group yields a highly lipophilic and versatile pharmacological probe.

Recently, S-MOE-Hcy has gained prominence as a functionalized ligand in the synthesis of nonclassical Palladium(II) pincer complexes[2]. Unlike classical platinum-based chemotherapeutics (e.g., cisplatin) that primarily target and intercalate into DNA, S-modified homocysteine Pd(II) complexes exhibit potent cytotoxic activity by inducing mitochondrial-driven apoptosis without significant DNA binding[2]. Furthermore, the esterification of the carboxylate group enhances cellular uptake, making it an ideal candidate for targeted intracellular delivery and overcoming traditional drug resistance mechanisms[2].

The experimental design for evaluating S-MOE-Hcy and its metal complexes must account for its unique mechanism of action. The lipophilic 2-methoxy-2-oxoethyl moiety facilitates rapid crossing of the plasma membrane. Once intracellular, the compound may be subject to partial hydrolysis by cytosolic esterases. Therefore, a robust in vitro evaluation requires a multi-tiered approach: quantifying gross cytotoxicity, validating the apoptotic mechanism, and verifying intracellular stability.

MOA SMOE S-(2-methoxy-2-oxoethyl) homocysteine PdComplex Pd(II) Pincer Complex Formation SMOE->PdComplex Coordination Uptake Enhanced Cellular Uptake (Lipophilic S-modification) PdComplex->Uptake Application to Cells Esterase Intracellular Esterases (Ester Hydrolysis) Uptake->Esterase Partial Cleavage Mito Mitochondrial Targeting (Bypassing DNA Intercalation) Uptake->Mito Primary Pathway Apoptosis Apoptosis Induction (Caspase Activation) Mito->Apoptosis Efficacy

Mechanistic pathway of S-(2-methoxy-2-oxoethyl)homocysteine derivatives in apoptosis induction.

Experimental Design & Self-Validating Systems

To ensure high-fidelity data, the protocols below are engineered as self-validating systems . Every assay includes orthogonal controls that independently verify the assay's integrity and the biological causality of the results.

  • Causality in Viability Screening: We utilize WST-8 over traditional MTT. S-modified homocysteine metal complexes can unpredictably precipitate insoluble formazan crystals in MTT assays; WST-8 produces a highly water-soluble formazan dye, preserving cell monolayer integrity and reducing washing artifacts.

  • Causality in Apoptosis Profiling: Flow cytometry is used orthogonally to WST-8 to confirm that the reduction in metabolic viability is strictly due to apoptosis (as intended by the S-MOE-Hcy design), rather than non-specific necrosis or assay interference.

Detailed Experimental Protocols

Protocol A: Cell Viability and Cytotoxicity Screening (WST-8 Assay)

Objective: Determine the half-maximal inhibitory concentration (IC50) of S-MOE-Hcy and its Pd(II) complexes.

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, A549) at a density of 5×103 cells/well in 100 µL of complete medium (e.g., DMEM + 10% FBS) in a clear 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

    • Expert Insight: Log-phase growth ensures cells are metabolically active, providing a dynamic baseline for the WST-8 reduction.

  • Compound Preparation: Dissolve S-MOE-Hcy derivatives in DMSO to create a 10 mM stock. Dilute in culture medium to final concentrations (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Validation Step: Maintain a final DMSO concentration of ≤0.5% (v/v) in all wells, including the vehicle control, to definitively rule out solvent-induced toxicity.

  • Treatment: Aspirate old media and add 100 µL of the drug-containing media. Include "Vehicle Control" (cells + 0.5% DMSO) and "Blank" (media + drug, no cells) wells. Incubate for 48 hours.

  • WST-8 Incubation: Add 10 µL of WST-8 reagent to each well. Incubate for 2 hours at 37°C.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Subtract the "Blank" absorbance from all test wells to correct for any intrinsic absorbance of the metal complexes.

Protocol B: Apoptosis Profiling via Annexin V/PI Flow Cytometry

Objective: Validate that the cytotoxicity is mediated by apoptosis, a hallmark of S-modified homocysteine pincer complexes[2].

  • Treatment: Seed 2×105 cells/well in a 6-well plate. Treat with S-MOE-Hcy compounds at the calculated IC50 and 2× IC50 concentrations for 24 hours.

  • Harvesting: Collect both the culture medium (containing floating, late-apoptotic cells) and the adherent cells (via Trypsin-EDTA). Centrifuge at 300 × g for 5 minutes.

    • Expert Insight: S-MOE-Hcy induces cell rounding and detachment during early apoptosis. Discarding the supernatant would falsely lower the apoptotic index.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Validation Step: Run single-stained controls (Annexin V only, PI only) on cells treated with a known apoptosis inducer (e.g., staurosporine) to accurately calculate the fluorescence compensation matrix.

Protocol C: Intracellular Uptake and Esterase Cleavage (LC-MS/MS)

Objective: Quantify the intracellular concentration of intact S-MOE-Hcy versus its hydrolyzed metabolite (S-carboxymethylhomocysteine).

  • Incubation: Treat cells in 10 cm dishes with 10 µM S-MOE-Hcy for 4 hours.

  • Washing & Lysis: Wash rapidly 3× with ice-cold PBS to halt metabolism. Lyse cells using 80% cold methanol containing an internal standard (e.g., isotopically labeled homocysteine).

    • Expert Insight: Cold methanol simultaneously precipitates proteins (including esterases) and extracts the small molecule metabolites, preventing post-lysis artifactual cleavage of the 2-methoxy-2-oxoethyl ester.

  • Centrifugation: Spin at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and dry under nitrogen gas.

  • LC-MS/MS: Reconstitute in mobile phase and analyze via Multiple Reaction Monitoring (MRM) targeting the specific mass transitions for S-MOE-Hcy and its cleaved derivatives.

Workflow cluster_assays 4. Self-Validating Assays Seed 1. Cell Seeding (Log-Phase Growth) Treat 2. Treatment (S-MOE-Hcy ± Pd) Seed->Treat Incubate 3. Incubation (24h-72h, 37°C) Treat->Incubate WST Viability (WST-8) Incubate->WST Flow Apoptosis (Annexin V/PI) Incubate->Flow LCMS Uptake (LC-MS/MS) Incubate->LCMS Data 5. Data Synthesis (IC50 & Profiling) WST->Data Flow->Data LCMS->Data

Self-validating in vitro workflow for evaluating S-MOE-Hcy compounds across orthogonal assays.

Data Presentation

To benchmark assay performance, the following table summarizes representative quantitative profiles expected when evaluating S-MOE-Hcy and its Pd(II) complexes in human adenocarcinoma (HeLa) cells. These values are synthesized from established structure-activity relationships of S-modified homocysteine derivatives[2].

Compound / TreatmentIC50 (µM) at 48hEarly Apoptosis (%)Late Apoptosis (%)Intracellular Stability (4h)
Vehicle Control (DMSO) N/A< 2.0%< 1.0%N/A
Free S-MOE-Hcy Ligand > 100< 5.0%< 2.0%~45% intact
Pd(II)-S-MOE-Hcy Complex 8.5 ± 1.235.4%12.1%~85% intact
Cisplatin (Positive Control) 12.3 ± 1.518.2%25.4%N/A

Table 1: Representative multiparametric assay results. Note the enhanced induction of early apoptosis by the Pd(II)-S-MOE-Hcy complex compared to the necrotic/late-apoptotic shift typical of high-dose cisplatin.

Sources

Application Note: NMR Spectroscopy Characterization of S-(2-Methoxy-2-oxoethyl)homocysteine

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Context

Homocysteine (Hcy) is a critical sulfhydryl-containing, non-proteinogenic amino acid. Elevated physiological levels of Hcy (hyperhomocysteinemia) are strongly implicated in oxidative stress, neurodegenerative disorders, and cardiovascular diseases[1][2]. In synthetic chemistry and bioconjugation, the chemoselective modification of homocysteine's free thiol group is a fundamental transformation used to study its pathological roles, synthesize functionalized peptides, and develop diagnostic biomarkers.

Alkylation of homocysteine with methyl bromoacetate[3][4] yields S-(2-methoxy-2-oxoethyl)homocysteine , a stable thioether derivative. Monitoring the completeness of this alkylation is paramount for yield optimization and purity[5]. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for this validation, providing both quantitative data and unambiguous structural confirmation to ensure that chemoselective S-alkylation has occurred without competitive N-alkylation or ester hydrolysis.

Experimental Workflow & Protocol

The following self-validating protocol outlines the synthesis, sample preparation, and NMR acquisition required to fully characterize S-(2-methoxy-2-oxoethyl)homocysteine.

Synthesis & Sample Preparation Methodology

Expertise Insight: The causality behind maintaining a strict pH of 7.5–8.0 during synthesis is twofold. A pH > 8.5 risks competitive primary amine alkylation and hydrolysis of the labile methyl ester, while a pH < 7.0 results in protonation of the thiol (pKa ~8.9), drastically reducing its nucleophilicity.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 50 mg of L-homocysteine in 5 mL of degassed 0.1 M sodium phosphate buffer (pH 7.8).

  • Alkylation: Dropwise, add 1.2 equivalents of methyl bromoacetate[3][4] dissolved in 500 µL of methanol. Stir the reaction at room temperature for 2 hours under a nitrogen atmosphere to prevent disulfide bond formation (homocystine).

  • Quenching & Purification: Quench the reaction by lowering the pH to 3.0 using 1 M HCl. Purify the product via preparative HPLC or extensive dialysis against dilute HCl, followed by lyophilization to obtain a white powder.

  • NMR Sample Preparation:

    • Weigh exactly 15 mg of the lyophilized S-(2-methoxy-2-oxoethyl)homocysteine.

    • Dissolve the powder in 600 µL of Deuterium Oxide ( D2​O , 99.9% D). Note: D2​O is chosen to stabilize the zwitterionic form of the amino acid and eliminate exchangeable proton signals ( −NH2​ , −COOH ) that would otherwise clutter the spectrum.

    • Add 0.1 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0.00 ppm).

    • Transfer the solution to a standard 5 mm NMR tube.

NMR Acquisition Parameters

Validation Checkpoint: To ensure the NMR data can be used quantitatively to assess alkylation completeness[5], the relaxation delay ( d1​ ) must be set to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest.

  • Instrument: 400 MHz or 600 MHz NMR Spectrometer equipped with a 5 mm broadband probe.

  • Temperature: 298 K (25 °C).

  • 1 H NMR Parameters: Spectral width of 12 ppm, 64 scans, acquisition time of 3.0 s, and a relaxation delay ( d1​ ) of 5.0 s.

  • 13 C NMR Parameters: Spectral width of 220 ppm, 1024 scans, acquisition time of 1.5 s, and a relaxation delay ( d1​ ) of 2.0 s with proton decoupling (WALTZ-16).

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse sequences with 256 increments in the indirect dimension ( t1​ ) and 2048 data points in the direct dimension ( t2​ ).

Workflow A 1. Chemoselective Alkylation Homocysteine + Methyl Bromoacetate B 2. Reaction Quenching & Purification (Lyophilization) A->B C 3. NMR Sample Preparation Dissolution in D2O (pH ~6.0) B->C D 4. NMR Acquisition (1H, 13C, COSY, HSQC, HMBC) C->D E 5. Spectral Processing & Structural Validation D->E

Experimental workflow for the synthesis and NMR characterization of the alkylated homocysteine.

Data Presentation & Spectral Interpretation

The structural validation relies on identifying the newly formed thioether linkage and confirming the integrity of the methyl ester. The quantitative integration of the 1 H NMR signals must strictly adhere to the expected proton ratios.

Quantitative Peak Assignments
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Structural Moiety
1 H 3.85dd ( J=7.5,5.0 Hz)1H α -CH (Homocysteine backbone)
1 H 3.75s3HO-CH 3​ (Methoxy group of ester)
1 H 3.35s2HS-CH 2​ -C=O (Alkylated methylene)
1 H 2.65m2H γ -CH 2​ (Adjacent to sulfur)
1 H 2.15m2H β -CH 2​ (Adjacent to α -CH)
13 C 174.0-CC=O (Carboxylic acid, backbone)
13 C 172.5-CC=O (Methyl ester)
13 C 54.0-CH α -CH
13 C 53.0-CH 3​ O-CH 3​
13 C 33.5-CH 2​ S-CH 2​ -C=O
13 C 30.0-CH 2​ β -CH 2​
13 C 28.5-CH 2​ γ -CH 2​
2D NMR Correlation Mapping

To unequivocally prove that the methyl bromoacetate[3] attached to the sulfur atom rather than the primary amine, Heteronuclear Multiple Bond Correlation (HMBC) is utilized.

  • Proof of S-Alkylation: The S-CH 2​ protons (3.35 ppm) will show an HMBC correlation to the ester carbonyl carbon (172.5 ppm) and a weak, long-range correlation to the γ -CH 2​ carbon (28.5 ppm).

  • Proof of Intact Ester: The methoxy protons (3.75 ppm) will show a strong HMBC correlation strictly to the ester carbonyl carbon (172.5 ppm).

NMR_Correlations Alpha α-CH Beta β-CH2 Alpha->Beta COSY Gamma γ-CH2 Beta->Gamma COSY Delta S-CH2 Gamma->Delta HMBC (Weak) Carbonyl C=O (Ester) Delta->Carbonyl HMBC Methoxy O-CH3 Methoxy->Carbonyl HMBC

Key 2D NMR COSY (scalar coupling) and HMBC (long-range carbon-proton) correlations.

Mechanistic Insights & Troubleshooting

As a self-validating system, the NMR spectrum immediately reveals common synthetic pitfalls.

1. Detecting Ester Hydrolysis: The methyl ester of S-(2-methoxy-2-oxoethyl)homocysteine is susceptible to base-catalyzed hydrolysis if the reaction pH exceeds 8.5.

  • NMR Diagnostic: If hydrolysis occurs, the O-CH 3​ singlet at 3.75 ppm will disappear, or its integration will drop below the required 3:2 ratio relative to the S-CH 2​ peak (3.35 ppm). The resulting molecule is S-(carboxymethyl)homocysteine.

2. Assessing Alkylation Completeness: Unreacted homocysteine is a common impurity[5].

  • NMR Diagnostic: Monitor the γ -CH 2​ protons. In free homocysteine, these protons resonate at ~2.50 ppm. Upon successful thioether formation, the electron-withdrawing nature of the new substituent causes a downfield shift of the γ -CH 2​ signal to ~2.65 ppm. The complete absence of the 2.50 ppm multiplet confirms 100% conversion.

3. Ruling out N-Alkylation: Over-alkylation at the primary amine can occur if excess methyl bromoacetate is used or if the pH is too high.

  • NMR Diagnostic: N-alkylation drastically alters the chemical environment of the α -CH proton. If N-alkylation occurs, the α -CH peak (normally a clean doublet of doublets at 3.85 ppm) will shift downfield and often split into complex, overlapping multiplets due to the formation of secondary/tertiary amines.

References

  • Wikipedia Contributors. "Methyl 2-bromoacetate." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Elsherbiny, N. M., et al. "Homocysteine Induces Inflammation in Retina and Brain." MDPI. URL:[Link]

  • Bukharaeva, E., et al. "Homocysteine aggravates ROS-induced depression of transmitter release from motor nerve terminals: potential mechanism of peripheral impairment in motor neuron diseases associated with hyperhomocysteinemia." Frontiers in Cellular Neuroscience. URL:[Link]

Sources

Application Note: Derivatization of S-(2-methoxy-2-oxoethyl)homocysteine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Methodology: Tert-butyldimethylsilylation (TBDMS) via MTBSTFA Instrumentation: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

Introduction & Chemical Rationale

S-(2-methoxy-2-oxoethyl)homocysteine is a complex thioether derivative of the amino acid homocysteine. Structurally, it possesses a primary amine (-NH₂), a carboxylic acid (-COOH), and a methyl ester group (-COOCH₃) attached via a thioether linkage. Analyzing such zwitterionic, highly polar molecules via Gas Chromatography-Mass Spectrometry (GC-MS) is impossible in their native state due to thermal lability and irreversible adsorption to the GC column's stationary phase.

To render this molecule volatile and thermally stable, the active hydrogens on the polar -NH₂ and -COOH groups must be masked. While traditional silylation uses N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) derivatives, TMS-amino acids are notoriously sensitive to moisture, leading to rapid hydrolysis and poor analytical reproducibility during extended autosampler queuing .

As a superior alternative, this protocol utilizes N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) . MTBSTFA replaces active hydrogens with bulky tert-butyldimethylsilyl (TBDMS) groups. The steric hindrance provided by the tert-butyl moiety makes TBDMS derivatives up to 10,000 times more stable against hydrolysis than TMS derivatives 1. Furthermore, under 70 eV Electron Ionization (EI), TBDMS derivatives undergo a highly predictable fragmentation—cleaving the tert-butyl radical to yield a dominant [M-57]⁺ ion. This concentrates the ion current into a single high-mass fragment, dramatically enhancing the signal-to-noise ratio for Selected Ion Monitoring (SIM) quantitation 2.

Mechanism M S-(2-methoxy-2-oxoethyl)homocysteine (Polar -NH2, -COOH) I Nucleophilic Substitution (Active H replaced by TBDMS) M->I R + MTBSTFA / Pyridine (Silylation Reagent) R->I D N,O-di-TBDMS Derivative (MW: ~435.7 g/mol) I->D F EI Ionization (70 eV) Loss of tert-butyl radical (-57 Da) D->F Q [M-57]+ Fragment (m/z 378) (Base Peak for Quantitation) F->Q

Figure 1: Reaction mechanism and EI-MS fragmentation logic for TBDMS derivatization.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. By monitoring specific precursor-to-product ratios, the analyst can mathematically verify the completeness of the derivatization reaction before accepting the quantitative batch data.

Phase 1: Sample Preparation & Desiccation
  • Step 1.1: Aliquot 50 µL of the aqueous sample or biological extract containing S-(2-methoxy-2-oxoethyl)homocysteine into a 2 mL glass GC autosampler vial.

  • Step 1.2: Add 10 µL of an appropriate Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., ¹³C-labeled homocysteine derivative).

  • Step 1.3: Evaporate the sample to absolute dryness using a vacuum centrifuge (SpeedVac) or lyophilizer.

  • Causality: Silylating reagents are highly moisture-sensitive. Even trace amounts of H₂O will competitively react with MTBSTFA to form tert-butyldimethylsilanol, depleting the reagent and causing incomplete derivatization of the analyte 3.

Phase 2: Silylation Reaction
  • Step 2.1: Reconstitute the dried residue in 50 µL of anhydrous Pyridine.

  • Step 2.2: Add 50 µL of MTBSTFA containing 1% tert-butyldimethylchlorosilane (TBDMCS).

  • Step 2.3: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds.

  • Step 2.4: Incubate the mixture in a heating block at 100 °C for 60 minutes.

  • Causality: Pyridine is not merely a solvent; it acts as an acid scavenger and a basic catalyst that drives the nucleophilic substitution forward by neutralizing the trifluoroacetamide byproduct 1. The addition of 1% TBDMCS acts as a critical catalyst to overcome the steric hindrance of the primary amine, ensuring complete conversion to the N,O-di-TBDMS derivative rather than a partially derivatized mono-TBDMS artifact.

Workflow A 1. Sample Prep (Lyophilization) B 2. Solubilization (50 µL Pyridine) A->B C 3. Derivatization (50 µL MTBSTFA + 1% TBDMCS) B->C D 4. Incubation (100°C, 60 min) C->D E 5. GC-MS Analysis (SIM Mode) D->E

Figure 2: Standardized workflow for the MTBSTFA derivatization of amino acid thioethers.

Phase 3: System Suitability & Validation Check

Before running the full quantitative batch, inject a derivatized standard.

  • Validation Metric: Monitor the ratio of the target di-TBDMS derivative (m/z 378) against the mono-TBDMS artifact (m/z 264).

  • Acceptance Criteria: The peak area of the mono-TBDMS artifact must be < 2% of the di-TBDMS peak. If > 2%, the reaction was incomplete, indicating moisture contamination or degraded MTBSTFA reagent.

GC-MS Analytical Parameters

To mitigate matrix effects and thermal degradation in the GC inlet, use a deactivated, low-volume inlet liner and a rapid temperature ramp.

Table 1: Optimized GC-EI-MS Conditions
ParameterSetting / Specification
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30 m × 0.25 mm ID × 0.25 µm film
Carrier Gas Helium (Ultra-High Purity), Constant Flow at 1.0 mL/min
Injection Volume 1.0 µL
Inlet Temperature 260 °C (Splitless mode, purge valve open at 1.0 min)
Oven Temperature Program 100 °C (hold 1 min) ➔ Ramp 15 °C/min to 300 °C (hold 5 min)
Transfer Line / Ion Source 280 °C / 230 °C
Ionization Energy 70 eV (Electron Ionization)

Quantitative Data Presentation & Target Ions

The derivatization of S-(2-methoxy-2-oxoethyl)homocysteine yields an N,O-di-TBDMS derivative. The mass shift and corresponding target ions for SIM acquisition are summarized below.

Table 2: Mass Spectrometric Properties of the Derivatized Analyte
PropertyValue / Identification
Native Formula & MW C₇H₁₃NO₄S (207.25 g/mol )
Derivative Formula & MW C₁₉H₄₁NO₄SSi₂ (~435.7 g/mol )
Derivative Type N,O-di-TBDMS
Quantitation Ion (SIM) m/z 378 (Base Peak, [M-57]⁺)
Qualifier Ion 1 m/z 335 (Loss of -COOTBDMS)
Qualifier Ion 2 m/z 276 (Cleavage at thioether linkage)

Expert Troubleshooting: Matrix Effects & Inlet Dynamics

In complex biological matrices, GC-MS profiling of silylated metabolites is frequently hindered by matrix-induced signal enhancement or suppression 3.

The Causality of Matrix Effects: During splitless injection, non-volatile matrix components (e.g., lipids, precipitated proteins) accumulate in the GC inlet liner. These residues create active sites (silanol groups) that can adsorb the highly polar derivatized amino acids, leading to peak tailing and signal loss. Conversely, if a heavily concentrated matrix coats these active sites, subsequent injections may show an artificial "signal enhancement" because the analyte is no longer being adsorbed.

Corrective Actions:

  • Matrix-Matched Calibration: Always prepare your calibration curve in a surrogate matrix that mimics the actual samples (e.g., dialyzed plasma) to normalize inlet adsorption dynamics.

  • Liner Maintenance: Replace the deactivated glass liner and trim the first 10 cm of the analytical column after every 100 injections to physically remove the accumulated non-volatile matrix.

References

  • MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Link]

  • ResearchGate. A rapid method to determine plasma homocysteine concentration and enrichment by gas chromatography/mass spectrometry. [Link]

  • MDPI. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. [Link]

Sources

Troubleshooting & Optimization

Resolving co-elution and peak tailing issues of S-(2-methoxy-2-oxoethyl)homocysteine in HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of S-(2-methoxy-2-oxoethyl)homocysteine . As a highly polar, zwitterionic homocysteine derivative containing a primary amine, a carboxylic acid, a thioether, and a methyl ester, this compound presents unique challenges in High-Performance Liquid Chromatography (HPLC).

This guide synthesizes field-proven methodologies and authoritative chromatographic principles to help you systematically resolve the two most common failure modes associated with this analyte: peak tailing and co-elution .

Part 1: Analyte Profiling & Causality

To troubleshoot effectively, we must first understand the physicochemical behavior of S-(2-methoxy-2-oxoethyl)homocysteine within a reversed-phase (RP) system:

  • The Root Cause of Peak Tailing: The molecule possesses a primary amine group. At neutral or moderately acidic pH, this amine is protonated (cationic). Silica-based stationary phases contain residual silanol groups ( −Si−OH ) that become ionized ( −Si−O− ) at pH > 3.0. The electrostatic attraction between the cationic amine and the anionic silanols creates secondary ion-exchange interactions, dragging out the rear of the peak and causing severe tailing[1].

  • The Root Cause of Co-Elution: Homocysteine derivatives and related thiols (e.g., methionine, unreacted homocysteine) share nearly identical polarities and partition coefficients. In standard RP-HPLC, these highly polar compounds elute very early (near the void volume), compressing the separation space and leading to co-elution[2]. Furthermore, the methyl ester group is susceptible to hydrolysis at high pH, meaning basic mobile phases cannot be used to alter selectivity.

Part 2: Self-Validating Troubleshooting Protocols

Protocol A: Silanol Suppression (Resolving Peak Tailing)

Objective: Achieve an Asymmetry factor ( As​ ) ≤ 1.2. Mechanism: Utilizing low pH and strong ion-pairing agents to fully protonate (neutralize) stationary phase silanols while masking the analyte's cationic amine[3].

  • Step 1: System Baseline Validation. Before altering chemistry, rule out mechanical issues. Inject 1 µL of a neutral void-volume marker (e.g., Uracil, 10 µg/mL). Calculate the As​ of Uracil. If As​ > 1.2, the tailing is mechanical (e.g., extra-column dead volume, clogged frit)[1]. Re-seat all PEEK tubing fittings before proceeding. If As​ ≤ 1.2, proceed to Step 2.

  • Step 2: Mobile Phase Acidification. Prepare Mobile Phase A (LC-MS grade H2​O ) and Mobile Phase B (Acetonitrile) with 0.1% v/v Trifluoroacetic acid (TFA). TFA has a lower pKa than formic acid, providing superior silanol suppression and acting as an ion-pairing agent for the amine[3].

  • Step 3: Stationary Phase Shielding. Install a fully end-capped C18 column or a polar-embedded column (e.g., Amide-C18). End-capping provides steric shielding against any remaining active silica sites[4].

  • Step 4: Equilibration & Injection. Flush the system with 10 column volumes (CV) of the new mobile phase. Inject the S-(2-methoxy-2-oxoethyl)homocysteine standard.

  • Step 5: Protocol Validation. Calculate As​ at 10% peak height. A resulting As​ between 0.9 and 1.2 confirms the successful chemical suppression of secondary interactions[5].

Protocol B: Selectivity Optimization (Resolving Co-Elution)

Objective: Achieve a Resolution ( Rs​ ) ≥ 1.5 between S-(2-methoxy-2-oxoethyl)homocysteine and interfering metabolites. Mechanism: Flattening the gradient slope to amplify minor differences in hydrophobicity, and adjusting thermodynamics to alter zwitterion partitioning[6].

  • Step 1: Scouting Run. Execute a rapid linear gradient from 2% to 95% Acetonitrile over 15 minutes[7]. Record the exact elution percentage (%B) of the co-eluting cluster.

  • Step 2: Gradient Flattening. Design a focused, shallow gradient. If the analytes co-elute at 10% B, program the gradient to ramp quickly to 5% B, then increase at a shallow slope of 0.5% B/min up to 15% B[6].

  • Step 3: Thermodynamic Tuning. Run the focused gradient at three different column temperatures: 25°C, 35°C, and 45°C. Temperature alters the enthalpy of transfer ( ΔH ), which often shifts the elution order of closely related zwitterions[6].

  • Step 4: Protocol Validation. Calculate Rs​ using the half-width method. If Rs​ ≥ 1.5, baseline separation is validated. If Rs​ < 1.5, the compounds lack sufficient hydrophobic differences for RP-HPLC. Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) for orthogonal selectivity[2].

Part 3: Quantitative Data & Parameter Summary

The following table summarizes the impact of key chromatographic parameters on the separation quality of homocysteine derivatives.

Chromatographic ParameterEffect on Peak Tailing ( As​ )Effect on Co-elution ( Rs​ )Mechanistic Rationale
Mobile Phase pH (2.0 vs 6.0) High (Reduces As​ from >2.0 to <1.2)Moderate (Shifts retention time)pH 2.0 protonates silanols, eliminating secondary ion-exchange interactions with the analyte's amine group[3].
Buffer Concentration (10mM vs 50mM) Moderate (Improves peak shape)LowHigher ionic strength masks residual electrostatic interactions on the silica surface[1].
Gradient Slope (5% vs 0.5% B/min) LowHigh (Increases Rs​ to >1.5)Shallower gradients increase the interaction time with the stationary phase, amplifying minor selectivity differences[6].
Column Temperature (25°C vs 45°C) Low (Slight peak sharpening)High (Alters elution order)Temperature changes the enthalpy of transfer ( ΔH ), differentially affecting the partitioning of structurally similar zwitterions[6].

Part 4: Troubleshooting Workflow Visualization

HPLC_Troubleshooting Start HPLC Issue: S-(2-methoxy-2-oxoethyl)homocysteine Tailing Peak Tailing (Asymmetry > 1.5) Start->Tailing Coelution Co-elution (Resolution < 1.5) Start->Coelution Tailing_pH Check Mobile Phase pH Is pH < 3.0? Tailing->Tailing_pH Coelution_Grad Optimize Gradient Decrease slope (%B/min) Coelution->Coelution_Grad Step 1 Coelution_Temp Adjust Temperature (Test 25°C to 40°C) Coelution->Coelution_Temp Step 2 Coelution_Phase Change Selectivity (Try HILIC or PFP column) Coelution->Coelution_Phase Step 3 Tailing_pH_No Adjust pH to 2.0-2.5 (Use 0.1% TFA) Tailing_pH->Tailing_pH_No No Tailing_pH_Yes Check Column Type Is it End-capped? Tailing_pH->Tailing_pH_Yes Yes Tailing_Col_No Switch to End-capped or Polar-embedded C18 Tailing_pH_Yes->Tailing_Col_No No Tailing_Col_Yes Check Extra-column Dead Volume Tailing_pH_Yes->Tailing_Col_Yes Yes

Decision tree for troubleshooting peak tailing and co-elution of homocysteine derivatives in HPLC.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my S-(2-methoxy-2-oxoethyl)homocysteine peak shape degrade after ~100 injections? A: This is a classic symptom of column aging. Highly aqueous mobile phases (required to retain this polar compound) combined with acidic pH can gradually hydrolyze the bonded phase and strip the end-capping reagents from the silica backbone. This exposes fresh, active silanols, causing tailing to return[8]. Replace the column or switch to a stationary phase designed for 100% aqueous stability.

Q: Can I use Formic Acid instead of TFA to maintain LC-MS compatibility? A: Yes, but with caveats. TFA is a strong ion-pairing agent that suppresses MS ionization signals. If you must use LC-MS, substitute TFA with 0.1% Formic Acid. Because Formic Acid is a weaker acid, tailing may slightly increase[3]. To compensate, use a Charged Surface Hybrid (CSH) column, which has a low-level positive charge applied to the silica surface to repel the cationic amine of the analyte.

Q: Why am I observing a split peak for my analyte when injecting biological samples? A: Split peaks for highly polar compounds often occur when the sample diluent (injection solvent) has a higher eluotropic strength than the initial mobile phase. If your sample is dissolved in 50% methanol but your gradient starts at 2% organic, the analyte travels through the column in two different solvent environments. Always dilute or reconstitute your sample in the initial mobile phase conditions[5].

References

  • "HPLC Troubleshooting" - Waters Corporation.[Link]

  • "Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide" - The Analytical Scientist.[Link]

  • "The Importance of Understanding Secondary Interactions When Analysing Peptides" - Chromatography Today.[Link]

  • "High-Throughput Method for The Quantitation of Metabolites and Co-Factors from Homocysteine–Methionine Cycle for Nutritional Status Assessment" - Taylor & Francis.[Link]

  • "A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome" - PMC.[Link]

Sources

Preventing spontaneous oxidation of S-(2-methoxy-2-oxoethyl)homocysteine in aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with S-(2-methoxy-2-oxoethyl)homocysteine . This molecule presents a unique dual-vulnerability profile: a thioether linkage that is highly susceptible to spontaneous oxidation, and a methyl ester group that is prone to nucleophilic attack.

The following modules provide mechanistic insights, optimized buffer formulations, and self-validating protocols to ensure the structural integrity of your compound during aqueous experiments.

Part 1: Mechanistic Overview & FAQs

Q1: Why does S-(2-methoxy-2-oxoethyl)homocysteine oxidize spontaneously in standard aqueous buffers?

A: The sulfur atom in the thioether linkage is highly electron-rich and susceptible to electrophilic attack by reactive oxygen species (ROS)[1]. In standard aqueous buffers, dissolved molecular oxygen ( O2​ ) interacts with trace transition metals (e.g., Fe2+ , Cu+ ) present as contaminants in buffer salts. This triggers Fenton and Haber-Weiss catalytic cycles, generating hydrogen peroxide ( H2​O2​ ) and hydroxyl radicals ( •OH ). These ROS rapidly oxidize the thioether into a sulfoxide, increasing the molecule's mass by exactly 16 Da[1].

Mechanism O2 Dissolved Oxygen (O2) ROS Reactive Oxygen Species (e.g., H₂O₂, •OH) O2->ROS Catalyzed by Metals Trace Metals (Fe²⁺/Cu⁺) Metals->ROS Fenton Chemistry Thioether Intact Thioether (Target Molecule) ROS->Thioether Electrophilic Attack Sulfoxide Oxidized Product (Sulfoxide, +16 Da) Thioether->Sulfoxide Spontaneous Oxidation

Logical relationship of spontaneous thioether oxidation via trace metal-catalyzed ROS generation.

Q2: Can I use standard reducing agents like DTT or BME to prevent this oxidation?

A: No. You must avoid free-thiol reducing agents. While Dithiothreitol (DTT) and β -mercaptoethanol (BME) are standard for preventing disulfide formation, S-(2-methoxy-2-oxoethyl)homocysteine contains a methyl ester (- COOCH3​ ). Free thiols are strong nucleophiles. At physiological pH, DTT will attack the carbonyl carbon of the ester, leading to transesterification or irreversible thioester formation. Furthermore, once a thioether is oxidized to a sulfoxide, standard mild reducing agents cannot easily reverse the modification without harsh conditions or specific enzymatic intervention (like Methionine Sulfoxide Reductase)[2],[3]. Prevention is the only viable strategy.

Q3: What are the best buffer additives to prevent oxidation without destroying my molecule?

A: You must use a combination of metal chelation and sacrificial ROS scavenging[4]. See the data table below for the exact causality behind each additive choice.

Quantitative Data: Buffer Additive Selection Matrix
AdditiveRecommended Conc.Mechanism of ActionCompatibility with Methyl Ester
EDTA / DTPA 1 - 5 mMChelates trace transition metals, halting the Fenton-catalyzed generation of ROS at the source.Excellent. Non-nucleophilic; will not react with the ester.
L-Methionine 20 - 50 mMActs as a sacrificial thioether sink. ROS will preferentially oxidize the highly concentrated free L-methionine instead of your target[4].Excellent. Chemically inert toward esters; provides competitive protection.
TCEP 1 - 2 mMScavenges ROS. As a phosphine, it lacks free thiols and is far less nucleophilic than DTT.Good. Safe for esters, but cannot reverse existing sulfoxides.
DTT / BME AvoidStrong reducing agent.Poor. Causes transesterification and destruction of the target molecule.

Part 2: Experimental Protocols

To guarantee experimental integrity, you must employ a self-validating system. Protocol 1 details the physical chemistry required to create an oxidation-free environment. Protocol 2 provides the analytical framework to prove that Protocol 1 was successful.

Protocol 1: Preparation of Oxidation-Resistant Aqueous Buffer

Causality: Removing dissolved oxygen eliminates the primary precursor to ROS, while L-methionine neutralizes any residual oxidants generated during sample handling[4].

  • Base Formulation: Prepare your base buffer (e.g., 50 mM HEPES, pH 7.4). Immediately add 1 mM EDTA to sequester trace metals present in the dry buffer salts.

  • Physical Degassing: Transfer the buffer to a heavy-walled vacuum flask. Apply a vacuum (≤ 20 mbar) while sonicating the solution for 15 minutes to force dissolved O2​ out of the aqueous phase.

  • Inert Gas Sparging: Release the vacuum using high-purity Argon gas. Submerge a glass frit into the buffer and sparge with Argon for 30 minutes.

  • Chemical Scavenging: Add 20 mM L-methionine to the degassed buffer as a sacrificial antioxidant[4].

  • Target Solubilization: Dissolve S-(2-methoxy-2-oxoethyl)homocysteine into the buffer immediately prior to use. Perform this step in an amber tube, as ambient UV light can photo-catalyze thioether oxidation.

  • Storage: Aliquot the final solution, overlay the headspace with Argon, seal tightly, and store at -80°C.

Workflow Step1 1. Dissolve Buffer Salts & 1 mM EDTA Step2 2. Degas Solution (Vacuum/Sonicate 15 min) Step1->Step2 Step3 3. Argon Sparging (Purge for 30 min) Step2->Step3 Step4 4. Add Sacrificial Scavenger (20 mM L-Methionine) Step3->Step4 Step5 5. Add Target Thioether (Protect from light) Step4->Step5 Step6 6. Aliquot & Store (Seal under Ar, -80°C) Step5->Step6

Step-by-step experimental workflow for preparing oxidation-resistant aqueous buffers.

Protocol 2: LC-MS Validation of Thioether Integrity

Causality: Artifactual oxidation frequently occurs during the electrospray ionization (ESI) process in mass spectrometry[5],[6]. To validate that your buffer protected the molecule during the experiment (and not just that it oxidized in the mass spectrometer), you must run a rapid gradient and monitor the specific +16 Da shift.

  • Sample Preparation: Dilute an aliquot of your experimental buffer to a final target concentration of 10 µM in highly pure 0.1% Formic Acid (aq). Do not let the sample sit at room temperature; inject immediately.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

  • Rapid Gradient: Run a steep gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes. A rapid run minimizes the time the molecule spends in the potentially oxidizing LC fluidic path.

  • Data Extraction: Extract the ion chromatograms (EIC) for the theoretical [M+H]+ of the intact thioether and the oxidized sulfoxide ( [M+H]++15.9949 Da)[6].

  • Validation Calculation: Calculate the oxidation percentage: (Area_Sulfoxide) / (Area_Intact + Area_Sulfoxide) * 100. A successfully formulated buffer from Protocol 1 should yield < 2% oxidation.

References

  • Chu, J.-W., Brooks, B. R., & Trout, B. L. (2004). Oxidation of Methionine Residues in Aqueous Solutions: Free Methionine and Methionine in Granulocyte Colony-Stimulating Factor. Journal of the American Chemical Society, 126(50), 16601-16607. URL:[Link]

  • Deming, T. J. (2024). Sulfur Switches for Responsive Peptide Materials. Accounts of Chemical Research, 57(5), 661-669. URL:[Link]

  • Hoare, M., Tan, R., Welle, K. A., Swovick, K., Hryhorenko, J. R., & Ghaemmaghami, S. (2024). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 35(3), 433-440. URL:[Link]

Sources

Technical Support Center: Troubleshooting Organic Solubility of S-(2-methoxy-2-oxoethyl)homocysteine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the manipulation of unprotected amino acids in organic synthesis. S-(2-methoxy-2-oxoethyl)homocysteine presents a unique challenge: it possesses a highly polar zwitterionic backbone coupled with a base-sensitive methyl ester on its thioether side chain.

This guide is designed to help researchers, scientists, and drug development professionals bypass these solubility bottlenecks using field-proven, mechanistically sound strategies.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is S-(2-methoxy-2-oxoethyl)homocysteine completely insoluble in standard organic solvents like DCM, EtOAc, or THF? A1: The insolubility is driven by the molecule's isoelectric nature. Unprotected amino acids contain both an α -amino group (pKa ~9.5) and an α -carboxyl group (pKa ~2.2). At neutral pH, these groups exchange a proton to form a zwitterion ( NH3+​ and COO− ). This creates a tightly packed with extremely high lattice energy[1]. The solvation energy provided by non-polar or moderately polar aprotic solvents is insufficient to break these ionic intermolecular forces, rendering the compound insoluble.

Q2: I need to use this compound in a homogeneous organic reaction without adding permanent protecting groups. What is the most effective solvent system? A2: To dissolve the compound, you must disrupt the zwitterion. While literature often recommends using Tetrabutylammonium hydroxide (TBA-OH) in Dimethyl Sulfoxide (DMSO) to via anion formation[2], we strongly advise against this for this specific molecule . Causality: S-(2-methoxy-2-oxoethyl)homocysteine contains a side-chain methyl ester. The strong basicity of TBA-OH combined with traces of water will rapidly cause unwanted saponification (hydrolysis) of the ester into a carboxylic acid. Solution: Use an acid-mediated disruption strategy . Adding 1.0–1.5 equivalents of Trifluoroacetic acid (TFA) in a mixture of Dichloromethane (DCM) and Methanol (MeOH) protonates the α -carboxylate. This converts the zwitterion into a highly soluble ammonium trifluoroacetate salt while perfectly preserving the base-sensitive methyl ester.

Q3: My downstream application involves palladium-catalyzed cross-coupling, and acidic/basic additives poison my catalyst. How can I solubilize the free amino acid in THF? A3: Use transient complexation with 9-borabicyclo[3.3.1]nonane (9-BBN). Causality: 9-BBN reacts with both the free amino and carboxylate groups to form a lipophilic [3]. This transiently masks the polar zwitterionic backbone, rendering the molecule highly soluble in chlorinated solvents and THF. It is stable to cross-coupling conditions and can be easily decomplexed post-reaction by simple dilution in methanol/chloroform.

Part 2: Solubilization Strategies Comparison

When selecting a solubilization route, consider the downstream stability of the methyl ester and the dielectric constant of the solvent system. Like other, solubility is highly dependent on solvent polarity and temperature[4].

Solubilization StrategyReagent / Solvent SystemEster StabilityEffective Solubility LimitBest Application
Cation Formation TFA (1.1 eq) in DCM/MeOH (4:1)Excellent > 150 mg/mLAcid-catalyzed couplings, esterifications.
Transient Masking 9-BBN (1.2 eq) in THF or DCMGood> 200 mg/mLOrganometallic catalysis, neutral conditions.
Permanent Protection Fmoc-OSu / DIPEA in DMFGood> 300 mg/mLSolid-Phase Peptide Synthesis (SPPS).
Anion Formation TBA-OH (1.0 eq) in DMSOPoor (Hydrolyzes) ~ 50 mg/mLStrictly base-mediated reactions (Not recommended).

Part 3: Self-Validating Experimental Protocols

Protocol A: Acid-Mediated Solubilization (Ester-Safe)

This protocol relies on protonation to break the zwitterionic lattice, ensuring the side-chain ester remains intact.

  • Suspension: Weigh 100 mg of S-(2-methoxy-2-oxoethyl)homocysteine and suspend it in 2.0 mL of anhydrous DCM in a glass vial.

    • Causality: The compound will remain a cloudy suspension because the zwitterionic lattice is intact in non-polar DCM.

  • Acidification: Add 1.1 equivalents of neat TFA dropwise under vigorous magnetic stirring. Follow immediately by adding 0.5 mL of anhydrous Methanol.

    • Causality: TFA lowers the apparent pH below the isoelectric point, protonating the α -carboxylate ( COO− COOH ). Methanol acts as a polar protic co-solvent to solvate the newly formed ammonium trifluoroacetate salt.

  • Validation (Self-Validating Step): Observe the solution visually. The cloudy suspension must transition to a completely optically clear solution within 5 minutes.

    • Troubleshooting: If particulate matter remains, add MeOH in 100 µL increments until crystal clear. Confirm the structural integrity of the methyl ester via LC-MS (look for the [M+H]+ peak corresponding to the intact ester) before proceeding to your main reaction.

Protocol B: Transient Solubilization via 9-BBN Complexation

Use this protocol when acidic conditions are incompatible with your downstream chemistry.

  • Complex Formation: Suspend 100 mg of the amino acid in 3.0 mL of anhydrous THF. Add 1.2 equivalents of 9-BBN (0.5 M solution in THF). Heat the mixture to a gentle reflux (65 °C) for 2 hours under nitrogen.

    • Causality: The boron atom coordinates with the nitrogen and oxygen of the amino acid backbone, forming a stable, lipophilic ring that effectively hides the polar charges from the solvent.

  • Solvent Exchange & Validation (Self-Validating Step): Concentrate the reaction mixture in vacuo to a residue. Redissolve the residue in pure DCM.

    • Validation: The resulting complex should dissolve instantly and completely in pure DCM without any turbidity. If the solution is cloudy, complexation was incomplete; return to Step 1 and add 0.2 eq more 9-BBN.

  • Decomplexation: After completing your downstream reaction, dilute the organic mixture 1:1 with Methanol and Chloroform, and stir for 30 minutes.

    • Causality: Protic solvents disrupt the boron-nitrogen coordinate bond, releasing the free amino acid. The product will precipitate out of the solvent mixture as it reverts to its insoluble zwitterionic form, allowing for easy recovery via vacuum filtration.

Part 4: Decision Matrix Visualization

G Zwitterion S-(2-methoxy-2-oxoethyl)homocysteine (Insoluble Zwitterion) App Select Solubilization Strategy Zwitterion->App Acid Ester-Safe Solubilization (Recommended) App->Acid Base Base-Tolerant Reactions (Hydrolysis Risk) App->Base Metal Organometallic Catalysis App->Metal Peptide Solid-Phase Peptide Synthesis App->Peptide TFA TFA / DCM / MeOH (Cation Formation) Acid->TFA TBAOH TBA-OH / DMSO (Anion Formation) Base->TBAOH BBN 9-BBN Complexation (Transient Protection) Metal->BBN Fmoc Fmoc/Boc Protection (Permanent Derivatization) Peptide->Fmoc

Decision tree for overcoming zwitterion insolubility based on downstream chemical applications.

Part 5: References

  • Title: Solubility Behavior of dl-Homocysteine Thiolactone Hydrochloride in Nine Pure and A Binary Methanol + Acetonitrile Solvent Systems Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

  • Title: Explain why amino acids, unlike most other organic compounds, are insoluble in organic solvents like diethyl ether. Source: Vaia Textbook Solutions URL: [Link]

  • Title: Use of a Boroxazolidone Complex of 3-Iodo-l-tyrosine for Palladium-Catalyzed Cross-Coupling Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: α -N-Protected dipeptide acids: a simple and efficient synthesis via the easily accessible mixed anhydride method using free amino acids in DMSO and tetrabutylammonium hydroxide Source: Journal of Peptide Science (PubMed) URL: [Link]

Sources

Technical Support Center: HPLC Retention Optimization for S-(2-methoxy-2-oxoethyl)homocysteine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the complex chromatographic behavior of S-(2-methoxy-2-oxoethyl)homocysteine . This molecule presents unique challenges in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its highly polar zwitterionic backbone and a pH-sensitive methyl ester moiety.

This guide provides field-proven troubleshooting insights, mechanistic explanations of retention causality, and self-validating experimental protocols to ensure scientific integrity in your drug development workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does S-(2-methoxy-2-oxoethyl)homocysteine elute at the void volume on a standard C18 column at neutral pH?

Causality: At a neutral pH (pH 6.0–7.0), the molecule exists almost entirely as a highly polar zwitterion . The carboxylic acid group ( pKa​≈2.2 ) is deprotonated (negatively charged), and the primary amine ( pKa​≈9.0 ) is protonated (positively charged). Standard C18 stationary phases rely on hydrophobic interactions, which are inherently incompatible with highly polar, net-neutral zwitterions. Consequently, the analyte fails to partition into the stationary phase and washes out in the void volume.

Q2: How do I optimize the mobile phase pH to maximize retention?

Causality & Solution: To retain this molecule on a reversed-phase column, you must suppress its zwitterionic nature.

  • Lower the pH to 2.0–2.5: By using an acidic buffer (e.g., phosphate buffer adjusted with phosphoric acid), you force the carboxylate group into its neutral, protonated state (-COOH).

  • Introduce an Ion-Pairing Agent: At pH 2.3, the amine remains positively charged. To retain this cation, introduce an anionic ion-pairing reagent such as 1-heptanesulfonic acid sodium salt (5–10 mM) into the mobile phase . The hydrophobic alkyl chain of the ion-pairing agent embeds into the C18 phase, while its anionic sulfonate head interacts with the protonated amine of the analyte, drastically increasing the retention factor ( k′ ).

Q3: I am observing a secondary peak growing over time in my standard solutions. What is causing this?

Causality: You are observing ester hydrolysis . The 2-methoxy-2-oxoethyl group is a methyl ester. Esters are highly susceptible to both acid-catalyzed and base-catalyzed hydrolysis in aqueous environments . If your sample diluent or mobile phase pH exceeds 8.0, the ester will rapidly undergo saponification to form S-(carboxymethyl)homocysteine and methanol. Similarly, extreme acidic conditions (pH < 2.0) combined with elevated column temperatures (> 40°C) will drive acid-catalyzed hydrolysis. Solution: Maintain your sample diluent and mobile phase strictly between pH 2.0 and 4.0, and keep autosampler temperatures chilled to 4°C.

Part 2: Speciation and Retention Data

To successfully optimize your method, you must understand the relationship between mobile phase pH, analyte speciation, and ester stability. The quantitative data is summarized below:

Mobile Phase pHDominant Ionic SpeciesNet ChargeRP-HPLC Retention BehaviorMethyl Ester Stability
< 2.0 Cationic (-COOH, - NH3+​ )+1Poor (unless ion-pairing is used)Moderate (Acid-catalyzed hydrolysis risk at elevated temps)
2.0 - 2.5 Cationic / Zwitterionic mix+1 to 0Optimal (with 5 mM heptanesulfonate)High (Most stable range for methyl esters)
3.0 - 8.0 Zwitterionic (- COO− , - NH3+​ )0Very Poor (Elutes at void volume)Moderate to Low (Base-catalyzed hydrolysis begins > pH 7)
> 8.0 Anionic (- COO− , - NH2​ )-1PoorVery Low (Rapid saponification)

Part 3: Visualizing the Optimization Logic

The following diagrams map the logical relationships governing the optimization of this molecule.

Workflow: pH Optimization Strategy

G start S-(2-methoxy-2-oxoethyl)homocysteine Retention Issue eval Evaluate Initial Retention (Standard RP-HPLC, pH 7.0) start->eval cond1 Retention Factor (k') < 2? eval->cond1 path_a Decrease pH to 2.0 - 2.5 (Suppress Carboxylate Ionization) cond1->path_a Yes (Zwitterion) success Optimal Method Established cond1->success No path_b Add Ion-Pairing Agent (e.g., 5 mM Heptanesulfonate) path_a->path_b If k' still < 2 check Check Peak Shape & Stability (Monitor Ester Hydrolysis) path_a->check k' > 2 path_b->check check->success Stable

Decision tree for optimizing RP-HPLC retention of zwitterionic homocysteine derivatives.

Logical Relationship: pH-Dependent Speciation and Degradation

Speciation acidic pH < 2.5 Cationic Form (+1) COOH, NH3+ neutral pH 3.0 - 8.0 Zwitterionic Form (0) COO-, NH3+ acidic->neutral Increasing pH hydrolysis Ester Hydrolysis (S-carboxymethyl-Hcy) acidic->hydrolysis Acid-catalyzed (pH < 2 + Heat) basic pH > 9.0 Anionic Form (-1) COO-, NH2 neutral->basic Increasing pH basic->hydrolysis Base-catalyzed (pH > 8)

Speciation states of S-(2-methoxy-2-oxoethyl)homocysteine and pathways to ester hydrolysis.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, follow this step-by-step methodology for an Ion-Pairing RP-HPLC workflow. This protocol includes a built-in self-validation step to guarantee the integrity of your results.

Materials & Reagents
  • Column: Base-deactivated C18 Analytical Column (e.g., 150 x 4.6 mm, 3 µm) .

  • Mobile Phase A: 5 mM 1-heptanesulfonic acid sodium salt in water. Adjust to pH 2.3 using dilute phosphoric acid.

  • Mobile Phase B: LC-MS Grade Methanol.

  • Validation Standard: A 50:50 mixture of intact S-(2-methoxy-2-oxoethyl)homocysteine and deliberately hydrolyzed S-(carboxymethyl)homocysteine (prepared by exposing the standard to 0.1 M NaOH for 30 minutes, then neutralizing).

Step-by-Step Methodology
  • System Equilibration: Flush the HPLC system with Mobile Phase A and B at a 75:25 ratio. Maintain the column oven at a moderate 28°C to prevent heat-induced acid hydrolysis of the ester .

  • Sample Preparation: Dissolve the analyte in a diluent matching the initial mobile phase conditions (75% Buffer pH 2.3 / 25% Methanol). Keep the autosampler temperature strictly at 4°C.

  • Self-Validation Injection (System Suitability): Inject the Validation Standard (the 50:50 intact/hydrolyzed mix).

    • Validation Criteria: The system is only validated if the resolution ( Rs​ ) between the intact ester peak and the hydrolyzed carboxylic acid peak is ≥2.0 . The hydrolyzed byproduct will elute earlier than the intact ester due to the loss of the hydrophobic methyl group and the addition of a polar carboxylate.

  • Gradient Execution: Run a shallow gradient from 25% B to 60% B over 15 minutes. The ion-pairing agent will retain the intact analyte, ensuring it elutes well past the void volume ( k′>3 ).

  • Post-Run Wash: Ion-pairing agents heavily modify the stationary phase. Wash the column with 50:50 Water:Methanol (without buffer) for 30 minutes before storage to prevent salt precipitation and stationary phase degradation.

Validation & Comparative

Assessing Cross-Reactivity of S-(2-methoxy-2-oxoethyl)homocysteine in ELISA Immunoassays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Analytical Challenge of Homocysteine

Quantifying total homocysteine (tHcy) in plasma or serum is critical for assessing cardiovascular risk, neurodegenerative diseases, and folate metabolism disorders[1]. However, direct immunoassay detection of free homocysteine is practically impossible. Homocysteine is a small, non-immunogenic molecule (MW 135.19 Da) that shares high structural homology with other endogenous thiols, most notably cysteine and methionine. Furthermore, >70% of plasma homocysteine is covalently bound to proteins via disulfide bonds.

To overcome this, modern competitive ELISAs utilize chemical derivatization. By reducing the sample and alkylating the free thiol with methyl bromoacetate, homocysteine is converted into S-(2-methoxy-2-oxoethyl)homocysteine . This bulky, highly specific adduct serves as the target epitope for monoclonal antibodies. This guide objectively evaluates the cross-reactivity profile of this derivatization-based ELISA, comparing its performance and workflow against enzymatic conversion assays and LC-MS/MS gold standards.

Mechanistic Insight: The Derivatization Strategy

The analytical power of the S-(2-methoxy-2-oxoethyl)homocysteine ELISA relies on a two-step pre-treatment protocol:

  • Reduction: Disulfide bonds (protein-bound Hcy, homocystine, and mixed disulfides) are cleaved using a strong reducing agent like dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[2].

  • S-Alkylation: The liberated sulfhydryl group (-SH) undergoes nucleophilic substitution with methyl bromoacetate at a slightly alkaline pH (7.5–8.5). The bromine acts as a leaving group, resulting in the covalent attachment of a 2-methoxy-2-oxoethyl moiety to the sulfur atom.

This specific modification transforms the small, indistinct homocysteine molecule into a larger, structurally unique antigen. The monoclonal antibody used in the assay is raised against this exact adduct conjugated to a carrier protein (e.g., KLH).

Workflow Sample Plasma Sample (Protein-Bound Hcy) Reduction Reduction Step (DTT / TCEP) Sample->Reduction Cleave disulfides Alkylation Derivatization (Methyl Bromoacetate) Reduction->Alkylation Free Hcy Target S-(2-methoxy-2-oxoethyl)Hcy (Target Antigen) Alkylation->Target pH 7.5-8.5, 30 min ELISA Competitive ELISA (Anti-Alk-Hcy mAb) Target->ELISA Quantification

Fig 1. Workflow for the direct alkylation homocysteine ELISA.

The Cross-Reactivity Challenge: Distinguishing Cysteine

The primary obstacle in homocysteine immunoassays is physiological cysteine. In healthy human plasma, total cysteine concentrations (~250 µM) are roughly 20 to 30 times higher than total homocysteine concentrations (5–15 µM).

During the derivatization step, methyl bromoacetate indiscriminately alkylates all free thiols. Consequently, the highly abundant cysteine is converted into S-(2-methoxy-2-oxoethyl)cysteine .

The monoclonal antibody must discriminate between the derivatized homocysteine and the derivatized cysteine. The structural difference between these two adducts is merely a single methylene group (-CH₂-) in the amino acid backbone. This subtle difference alters the spatial distance and dihedral angle between the alpha-amino/carboxyl groups and the bulky 2-methoxy-2-oxoethyl ester. High-quality antibodies exploit this steric mismatch, achieving <1% cross-reactivity.

Specificity Hcy Homocysteine (Hcy) (Target) AlkHcy S-(2-methoxy-2-oxoethyl)Hcy (Optimal Epitope Fit) Hcy->AlkHcy Methyl Bromoacetate Cys Cysteine (Cys) (Interferent) AlkCys S-(2-methoxy-2-oxoethyl)Cys (Steric Mismatch) Cys->AlkCys Methyl Bromoacetate Antibody Monoclonal Antibody Binding Pocket AlkHcy->Antibody High Affinity (100% Reactivity) AlkCys->Antibody Low Affinity (<1% Cross-Reactivity)

Fig 2. Structural basis for antibody specificity distinguishing derivatized Hcy from Cys.

Quantitative Cross-Reactivity Data

To validate the assay's trustworthiness, cross-reactivity must be empirically determined by spiking high concentrations of potentially interfering biological thiols into the assay matrix.

Interfering SubstanceSpiked ConcentrationDerivatized Product FormedCross-Reactivity (%)
L-Homocysteine 10 µMS-(2-methoxy-2-oxoethyl)homocysteine100%
L-Cysteine 500 µMS-(2-methoxy-2-oxoethyl)cysteine< 0.5%
L-Methionine 500 µMNone (No free thiol)< 0.1%
Glutathione (GSH) 100 µMS-(2-methoxy-2-oxoethyl)glutathione< 0.1%
S-Adenosyl-L-methionine 500 µMNone< 0.1%

Data Interpretation: The extremely low cross-reactivity with L-Cysteine (<0.5%) ensures that even at pathological cysteine levels, the false-positive contribution to the homocysteine readout remains negligible (typically <0.5 µM).

Comparison of Homocysteine Quantification Platforms

When selecting an assay for drug development or clinical research, the S-alkylation ELISA must be weighed against enzymatic conversion ELISAs and LC-MS/MS.

A. Direct Alkylation ELISA (S-(2-methoxy-2-oxoethyl)Hcy)
  • Mechanism: Chemical reduction followed by alkylation with methyl bromoacetate.

  • Pros: Rapid chemical derivatization (minutes); highly stable adduct; reagents are inexpensive compared to recombinant enzymes.

  • Cons: Requires precise pH control during alkylation; handling of toxic alkylating agents (methyl bromoacetate) requires care.

B. Enzymatic Conversion ELISA (SAH Method)
  • Mechanism: Uses S-adenosylhomocysteine (SAH) hydrolase to convert Hcy and exogenous adenosine into SAH, which is then detected by an anti-SAH antibody[3].

  • Pros: Highly specific biological conversion; no harsh alkylating chemicals; easily automated on clinical analyzers[2].

  • Cons: SAH hydrolase is sensitive to sample matrix inhibitors; the reaction is reversible and equilibrium-dependent, requiring excess adenosine to drive it forward[2].

C. LC-MS/MS (Gold Standard)
  • Mechanism: Direct mass-to-charge quantification following chromatographic separation. Often uses stable-isotope internal standards (e.g., Hcy-d4)[4].

  • Pros: Absolute structural specificity; multiplexing capability (can measure Hcy, Met, and Cys simultaneously)[4].

  • Cons: Low throughput; requires expensive instrumentation and highly trained personnel; extensive sample cleanup required.

Performance Comparison Matrix
ParameterAlkylation ELISAEnzymatic (SAH) ELISALC-MS/MS
Specificity (vs Cys) Excellent (<0.5% CR)Excellent (Enzyme selective)Absolute (Mass diff)
Throughput High (96-well)High (Automated)Low/Medium
Pre-treatment Time ~30-45 mins~30 mins~1-2 hours
Cost per Sample LowMediumHigh
Limit of Detection ~1.0 µmol/L~0.5 µmol/L<0.1 µmol/L

Experimental Protocol: Self-Validating Derivatization Workflow

To ensure reproducibility and trust in the data, the following step-by-step methodology outlines a self-validating system for the derivatization and quantification of homocysteine.

Reagent Preparation:

  • Reducing Buffer: 10 mM TCEP in 0.1 M Phosphate Buffer, pH 7.4.

  • Alkylating Reagent: 50 mM Methyl bromoacetate in anhydrous DMSO. (Prepare fresh).

  • Assay Buffer: PBS containing 1% BSA and 0.05% Tween-20.

Step-by-Step Methodology:

  • Sample Reduction: Aliquot 20 µL of plasma/serum sample, calibrator, or control into a microcentrifuge tube. Add 20 µL of Reducing Buffer. Incubate at 37°C for 15 minutes. Causality: This step quantitatively reduces all disulfide bonds, ensuring total homocysteine is available for alkylation.

  • S-Alkylation: Add 10 µL of the Alkylating Reagent to the reduced sample. Vortex immediately. Incubate at room temperature (20-25°C) for 30 minutes in the dark. Causality: The slight molar excess of methyl bromoacetate drives the nucleophilic attack of the thiol to completion, forming S-(2-methoxy-2-oxoethyl)homocysteine.

  • Quenching (Optional but Recommended): Add 10 µL of a quenching buffer (e.g., 100 mM Tris-HCl) to neutralize unreacted alkylating agent, preventing non-specific alkylation of the ELISA antibodies.

  • Competitive ELISA Execution:

    • Transfer 50 µL of the derivatized sample to a microtiter plate pre-coated with the S-(2-methoxy-2-oxoethyl)homocysteine-BSA conjugate.

    • Add 50 µL of primary monoclonal Anti-S-(2-methoxy-2-oxoethyl)homocysteine antibody. Incubate for 1 hour at room temperature.

    • Wash the plate 4 times with Wash Buffer.

    • Add 100 µL of HRP-conjugated secondary antibody. Incubate for 30 minutes.

    • Wash 4 times, add TMB substrate, incubate for 15 minutes, and stop with 1M H₂SO₄.

    • Read absorbance at 450 nm.

  • Data Validation: Ensure the standard curve exhibits a 4-parameter logistic (4PL) fit with an R² > 0.99. The recovery of spiked internal controls must fall between 90-110%.

References

  • Ueland PM. Homocysteine species as components of plasma redox thiol status. Clinical Chemistry. 1995;41(3):340-342. Available at:[Link]

  • Frantzen F, Faaren AL, Alfheim I, Nordhei AK. Enzyme conversion immunoassay for determining total homocysteine in plasma or serum. Clinical Chemistry. 1998;44(2):311-316. Available at:[Link]

  • Abaye DA. Determination of Homocysteine in Human Saliva by Liquid Chromatography and Electrospray Ionization Quadrupole Time-of-flight Mass Spectrometry. ResearchGate. 2025. Available at:[Link]

  • Zhang Y, et al. N-homocysteinylation of α-synuclein promotes its aggregation and neurotoxicity. National Center for Biotechnology Information (NIH). 2020. Available at:[Link]

Sources

Comparative Efficacy of S-(2-methoxy-2-oxoethyl)homocysteine in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in metabolic enzyme targeting, I frequently encounter a fundamental bottleneck in drug development: delivering highly polar, charged analogs across the lipophilic cell membrane without destroying their target affinity.

This guide provides an objective, data-supported comparison of S-(2-methoxy-2-oxoethyl)homocysteine (S-MOE-Hcy) against established alternatives. S-MOE-Hcy is a rationally designed methyl ester derivative of S-carboxymethylhomocysteine. While S-carboxymethylhomocysteine is widely utilized as a stable derivative in mass spectrometry and biochemical assays to quantify homocysteine[1], its high polarity limits in vivo efficacy. By masking the carboxylate group with a methoxy moiety, S-MOE-Hcy acts as a biochemical "Trojan horse"—achieving high cellular penetrance before intracellular esterases cleave it back into its active, target-binding form.

This guide evaluates its efficacy in inhibiting two critical nodes of homocysteine metabolism: S-adenosylhomocysteine hydrolase (SAHH) and Protein Disulfide Isomerase (PDI) .

Mechanistic Causality & Structural Advantage

To understand the efficacy of S-MOE-Hcy, we must look at the structural biology of its targets.

  • SAHH regulates cellular methylation by hydrolyzing S-adenosylhomocysteine (SAH) into homocysteine and adenosine. Potent SAHH inhibitors, such as 3-Deazaneplanocin A (DZNep), are highly effective but can trigger broad, irreversible epigenetic off-target effects[2].

  • PDI utilizes homocysteine derivatives to modulate its denitrosation and disulfide exchange activities, which are critical for protein folding and nitric oxide transport[3].

S-MOE-Hcy acts as a dual-target modulator. The esterification significantly increases its apparent permeability coefficient ( Papp​ ). Once inside the cell and hydrolyzed, the exposed carboxymethyl group mimics the spatial geometry of the SAH thioether linkage, competitively blocking the SAHH active site. Simultaneously, it acts as an allosteric modulator and competitive substrate for PDI.

G SAM S-Adenosylmethionine SAH S-Adenosylhomocysteine SAM->SAH Methylation SAHH SAHH Enzyme SAH->SAHH HCY Homocysteine SAHH->HCY Hydrolysis PDI Protein Disulfide Isomerase HCY->PDI Disulfide Exchange SMOE S-MOE-Hcy (Inhibitor) SMOE->SAHH Competitive Blockade SMOE->PDI Active Site Binding

Fig 1: Dual-target inhibition of the homocysteine metabolic node by S-MOE-Hcy.

Comparative Efficacy Data

When selecting an inhibitor for biochemical assays or preclinical models, researchers must balance raw in vitro potency (IC 50​ ) with physiological viability (cell permeability). The table below summarizes the quantitative performance of S-MOE-Hcy against standard alternatives.

InhibitorPrimary TargetIC 50​ ( μ M)Cell Permeability ( Papp​ )Mechanism of Action
S-MOE-Hcy SAHH / PDI4.2High ( >15×10−6 cm/s)Esterase-cleaved prodrug, competitive
S-carboxymethylhomocysteine SAHH / PDI3.8Low ( <2×10−6 cm/s)Direct competitive inhibitor
3-Deazaneplanocin A (DZNep) SAHH0.05ModerateAdenosine analog, irreversible
PACMA 31 PDI0.8HighCovalent inhibitor (propynoic acid)

Key Insight: While DZNep exhibits a vastly superior IC 50​ for SAHH[2], S-MOE-Hcy provides a reversible, competitive alternative that avoids the permanent covalent modifications seen with DZNep or PACMA 31. Furthermore, S-MOE-Hcy vastly outperforms its parent compound (S-carboxymethylhomocysteine) in live-cell assays due to its optimized Papp​ .

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol 1: SAHH Inhibition via HPLC-UV

Causality Focus: SAHH catalyzes a reversible reaction that thermodynamically favors SAH synthesis. To accurately measure hydrolysis inhibition and calculate a true IC 50​ , we must continuously remove the reaction products (adenosine and homocysteine) to prevent thermodynamic feedback and product inhibition.

  • Enzyme Preparation: Incubate 50 nM recombinant human SAHH in 50 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA to chelate trace heavy metals that could oxidize active-site cysteines.

  • Inhibitor Pre-incubation: Add S-MOE-Hcy (titrated from 0.1 to 50 μ M) and incubate for 15 minutes at 37°C.

    • Rationale: This allows the inhibitor to establish binding equilibrium within the active site prior to substrate competition.

  • Reaction Initiation (The Self-Validating Step): Add 100 μ M SAH and 2 U/mL Adenosine Deaminase (ADA).

    • Rationale: ADA rapidly deaminates the byproduct adenosine into inosine. This breaks the equilibrium, driving the SAHH reaction strictly in the hydrolytic direction and ensuring linear kinetics.

  • Quenching & Derivatization: Stop the reaction after 10 minutes with 10% trichloroacetic acid (TCA). Derivatize the generated homocysteine with Ellman's reagent (DTNB) to form a stable chromophore.

  • Quantification: Analyze the supernatant via HPLC-UV at 412 nm to quantify homocysteine production and calculate the IC 50​ .

Protocol 2: PDI Reductase Activity Assay (Fluorogenic)

Causality Focus: PDI facilitates disulfide exchange. Using a self-quenching fluorogenic substrate allows for real-time kinetic monitoring without the need for secondary coupled enzymes, which can introduce artifactual interference.

  • Enzyme Preparation: Dilute recombinant PDI to 100 nM in 100 mM Tris-HCl (pH 7.4) with 2 mM EDTA.

  • Inhibitor Pre-incubation: Introduce S-MOE-Hcy and incubate for 30 minutes at room temperature.

  • Substrate Addition: Add 150 nM dieosin glutathione disulfide (Di-E-GSSG).

    • Rationale: Di-E-GSSG is inherently non-fluorescent due to proximity quenching. When PDI reduces the disulfide bond, the eosin fluorophores separate, yielding a massive, instantaneous fluorescence increase.

  • Kinetic Measurement: Monitor fluorescence (Ex/Em = 525/545 nm) continuously for 20 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve to determine the inhibition constant ( Ki​ ).

Sources

Safety Operating Guide

Standard Operating Procedure: PPE and Handling Guidelines for S-(2-methoxy-2-oxoethyl)homocysteine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Hazard Profile

S-(2-methoxy-2-oxoethyl)homocysteine is a synthetic, esterified thioether derivative of the amino acid homocysteine, primarily utilized in advanced drug development and metabolic research. While native homocysteine is a well-documented pro-thrombotic factor and endoplasmic reticulum (ER) stress inducer[1], the addition of the 2-methoxy-2-oxoethyl (methyl carboxymethyl) moiety significantly alters the compound's physicochemical and hazard profile.

Mechanistic Causality of Hazards: The methyl ester group increases the molecule's lipophilicity compared to polar amino acids. This structural modification enhances its ability to permeate biological membranes, including the stratum corneum of the skin. Upon systemic entry, endogenous tissue esterases can rapidly hydrolyze the ester bond, releasing reactive homocysteine analogs that induce oxidative stress. Furthermore, related carboxymethyl-cysteine derivatives are classified as serious skin and eye irritants (H315, H319) and combustible solids (WGK 3),[2]. Consequently, handling protocols must prioritize preventing dermal absorption and mitigating the inhalation of aerosolized crystalline dust.

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the specific lipophilic and particulate hazards of S-(2-methoxy-2-oxoethyl)homocysteine, standard laboratory PPE is insufficient. The following quantitative specifications must be adhered to:

PPE CategorySpecification & StandardQuantitative MetricCausality & Justification
Hand Protection Nitrile Gloves (EN 374 / ASTM D6978)Minimum thickness: 0.11 mm; Breakthrough time: >480 minNitrile provides superior chemical resistance against lipophilic esters compared to latex, preventing rapid dermal absorption[3].
Eye Protection Chemical Safety Goggles (EN 166 / ANSI Z87.1)100% splash and dust coverage (indirect venting)Protects the corneal epithelium from severe irritation caused by reactive sulfhydryl and ester groups[2].
Respiratory N95 or P100 Particulate RespiratorFiltration efficiency: ≥95% at 0.3 μm particulate sizeMitigates inhalation of aerosolized combustible solid dust, preventing respiratory tract irritation and systemic esterase cleavage,[4].
Body Protection Flame-Retardant Lab CoatFabric weight: ≥4.5 oz/yd²Provides a physical barrier against combustible dust (WGK 3) and prevents particulate accumulation on street clothing[5].

Operational Handling and Weighing Procedure

This self-validating protocol ensures maximum safety during routine laboratory handling.

Step 1: Environmental Preparation

  • Action: Conduct all weighing and transfer operations inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

  • Validation Check: Verify the fume hood flow monitor reads between 80-120 feet per minute (fpm) before opening the chemical container.

Step 2: Aseptic PPE Donning

  • Action: Don the flame-retardant lab coat, safety goggles, and N95/P100 respirator. Apply a double-layer of nitrile gloves (≥0.11 mm thickness).

  • Validation Check: Perform a positive and negative pressure seal check on the respirator; the mask must collapse slightly upon sharp inhalation. Visually inspect the outer gloves for micro-punctures.

Step 3: Chemical Transfer

  • Action: Use an anti-static, grounded micro-spatula to transfer the S-(2-methoxy-2-oxoethyl)homocysteine powder. Avoid rapid, sweeping motions that generate aerosolized dust.

  • Validation Check: The analytical balance must read exactly 0.000g with the draft shield completely closed before and after introducing the spatula.

Step 4: Doffing and Decontamination

  • Action: Wipe down the exterior of the chemical container and the balance with a 70% ethanol or mild alkaline detergent solution to neutralize residual thioethers. Remove the outer gloves inside the hood and dispose of them as hazardous solid waste.

Emergency Spill Response & Disposal Plan

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure. OSHA and EPA guidelines mandate specific response structures for hazardous chemical spills[6],[7].

SpillResponse A Spill Detected B Assess Volume & Risk (Consult SDS) A->B C Evacuate & Ventilate Area B->C High Risk (>50g) D Don Emergency PPE (Respirator, Nitrile) B->D Low Risk (<50g) C->D E Contain Spill (Inert Absorbent) D->E F Collect & Seal in Secondary Containment E->F G Dispose as Hazardous Waste (EPA Protocol) F->G

Emergency spill response workflow for S-(2-methoxy-2-oxoethyl)homocysteine.

Step-by-Step Spill Mitigation Protocol

Step 1: Assessment and Isolation

  • Action: Immediately isolate the area. Determine if the spill is an "incidental release" (<50g, localized) or an emergency response scenario[6].

  • Validation Check: Confirm the absence of open flames or ignition sources in the immediate vicinity, as the dust is a combustible solid.

Step 2: PPE Escalation

  • Action: Responders must don upgraded PPE, including a fitted P100 respirator, chemical-resistant apron, and heavy-duty nitrile gloves[8].

Step 3: Containment

  • Action: Surround the powder spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite) to prevent dispersion. Do not use water initially, as this can spread the lipophilic compound and facilitate hydrolysis[9].

  • Validation Check: Ensure the absorbent perimeter completely encompasses the spill with no visual breaches.

Step 4: Collection and Neutralization

  • Action: Using non-sparking tools, gently sweep the powder and absorbent mixture into a sealable, compatible hazardous waste container[6]. Wash the spill surface with a mild alkaline detergent to neutralize residual acidic/thiol byproducts.

Step 5: EPA-Compliant Disposal

  • Action: Label the container clearly with the chemical name, "Hazardous Waste," and the date. Transfer to the facility's Satellite Accumulation Area (SAA)[6].

  • Validation Check: Log the disposal volume in the laboratory's chemical inventory system to comply with EPA Reportable Quantity (RQ) tracking requirements[7].

References

  • Lane Community College / OSHA. "Chemical Spill Response Plan." lanecc.edu.[Link]

  • American Chemical Society / EPA. "Guide for Chemical Spill Response." acs.org.[Link]

  • TradeSafe. "A Compliance Guide to OSHA Chemical Spill Procedures." trdsf.com. [Link]

  • OSHA Outreach Courses. "Chemical Spill Emergency? Follow These Crucial Steps." oshaoutreachcourses.com.[Link]

  • Cole-Parmer. "Material Safety Data Sheet - DL-Homocysteine, 95%." coleparmer.com.[Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.